molecular formula C13H22ClN B1423024 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride CAS No. 1306606-57-4

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Cat. No.: B1423024
CAS No.: 1306606-57-4
M. Wt: 227.77 g/mol
InChI Key: ZVGSGHKTOYUJGL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN and its molecular weight is 227.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-5-phenylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12;/h3-5,7-8H,6,9-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGSGHKTOYUJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a primary amine hydrochloride salt with a unique molecular structure featuring a quaternary carbon center adjacent to the amino group and a terminal phenyl group. This structural arrangement suggests potential applications in medicinal chemistry and materials science, where molecular shape and basicity play crucial roles. As a hydrochloride salt, it offers improved solubility in aqueous media and enhanced stability compared to its free base form, making it more suitable for research and development applications. This guide provides a comprehensive overview of the known basic properties, available data, and handling considerations for this compound, aimed at supporting its evaluation in novel research endeavors.

Chemical and Physical Properties

Precise experimental data for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is not widely available in published literature. The following information is based on supplier data and extrapolated properties from structurally similar compounds.

Identification
IdentifierValueSource
Chemical Name 2,2-Dimethyl-5-phenylpentan-1-amine hydrochlorideN/A
CAS Number 1306606-57-4[1]
Molecular Formula C₁₃H₂₂ClN[1]
Molecular Weight 227.77 g/mol [1]
SMILES NCC(C)(C)CCCC1=CC=CC=C1.[H]Cl[1]

Note: The free base, 2,2-Dimethyl-5-phenylpentan-1-amine, has a CAS number of 1267073-81-3 and a molecular formula of C₁₃H₂₁N.[2]

Predicted Physicochemical Properties

Synthesis and Manufacturing

A specific, documented synthesis for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is not detailed in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The final step would likely involve the treatment of the free base, 2,2-Dimethyl-5-phenylpentan-1-amine, with hydrochloric acid.

Conceptual Synthetic Pathway

A potential synthesis of the free base could involve a multi-step process starting from commercially available materials. One possible approach is outlined below. This is a hypothetical pathway and would require experimental validation.

G A 3,3-Dimethyl-5-phenylpentanoic acid B 3,3-Dimethyl-5-phenylpentanoyl chloride A->B SOCl₂ or (COCl)₂ C 3,3-Dimethyl-5-phenylpentanamide B->C NH₃ D 2,2-Dimethyl-5-phenylpentan-1-amine C->D LiAlH₄ or BH₃ E 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride D->E HCl in ether

Caption: Conceptual synthetic pathway for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

General Protocol for Hydrochloride Salt Formation

The conversion of a free amine to its hydrochloride salt is a standard laboratory procedure.

Protocol:

  • Dissolve the free amine (2,2-Dimethyl-5-phenylpentan-1-amine) in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Continue stirring for a predetermined time (e.g., 30-60 minutes) to allow for complete precipitation of the hydrochloride salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of the cold anhydrous solvent.

  • Dry the product under vacuum to remove any residual solvent.

Potential Applications and Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or established applications of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. However, the structural motifs present in the molecule may suggest areas for future investigation. The phenethylamine backbone is a common feature in many biologically active compounds, including stimulants and psychoactive drugs. The bulky dimethyl group near the amine could influence receptor binding and metabolic stability.

Potential areas of research could include:

  • Central Nervous System (CNS) Activity: Screening for activity at various CNS receptors, such as dopamine, serotonin, and norepinephrine transporters, could be a starting point, given the structural similarities to some CNS active agents.

  • Antimicrobial Activity: The cationic amine and lipophilic phenylpentyl chain could impart antimicrobial properties.

  • Material Science: The unique molecular shape could be of interest in the development of novel polymers or as a modifying agent for surfaces.

Safety and Handling

No specific safety data sheet (SDS) for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is publicly available. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The following recommendations are based on the general properties of amine hydrochlorides and structurally related compounds.

Hazard Identification

Based on analogous compounds, potential hazards may include:

  • Skin and Eye Irritation: Amine salts can be irritating to the skin and eyes.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][5]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3][5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

  • Ventilation: Handle in a well-ventilated area or a fume hood to minimize inhalation exposure.[3]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][4]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Analytical Characterization

While specific spectroscopic data for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is not published, the following techniques would be essential for its characterization. Predicted spectral features are based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the pentyl chain, the singlet for the two methyl groups at the C2 position, and a broad signal for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the aliphatic carbons of the pentyl chain, the quaternary carbon at C2, and the two equivalent methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the free base would be expected to show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Conclusion

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a chemical entity with potential for further scientific exploration. While there is a notable lack of comprehensive experimental data in the public domain, this guide provides a foundational understanding based on available information and scientific principles. Researchers and drug development professionals are encouraged to perform thorough characterization and safety assessments before utilizing this compound in their studies. The unique structural features of this molecule may yet unlock novel applications in various scientific fields.

References

  • ChemBK. (n.d.). 2,2-Dimethyl-5-phenylpentan-1-amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride (CAS Number: 1306606-57-4), a compound of interest in the broader landscape of chemical and pharmaceutical research. While specific peer-reviewed studies on this exact molecule are not publicly available, this document synthesizes established chemical principles and data from structurally related compounds to offer a robust framework for its synthesis, characterization, potential applications, and safe handling.

Compound Overview and Physicochemical Properties

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a primary amine salt. The core structure features a pentylamine backbone with two methyl groups at the C2 position and a phenyl group at the C5 position. The hydrochloride salt form generally confers increased water solubility and stability compared to the free base.

PropertyValueSource
CAS Number 1306606-57-4Internal Database
Molecular Formula C₁₃H₂₂ClN[1]
Molecular Weight 227.77 g/mol [1]
Canonical SMILES CC(C)(CCN)CCCC1=CC=CC=C1.ClInternal Calculation
Physical Form Expected to be a solid at room temperatureInferred from similar compounds

Strategic Synthesis and Mechanistic Rationale

The synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride can be logically approached through the formation of a key nitrile intermediate, followed by its reduction to the primary amine. This multi-step synthesis is designed for efficiency and control over the final product.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A Phenylacetonitrile C 2,2-Dimethyl-5-phenylpentanenitrile A->C Strong Base (e.g., NaH, LDA) Phase Transfer Catalyst (optional) B 1-Bromo-3,3-dimethylbutane B->C D 2,2-Dimethyl-5-phenylpentanenitrile E 2,2-Dimethyl-5-phenylpentan-1-amine D->E Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) F 2,2-Dimethyl-5-phenylpentan-1-amine G 2,2-Dimethyl-5-phenylpentan-1-amine HCl F->G HCl in a suitable solvent (e.g., ether, isopropanol)

Caption: Proposed three-step synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine HCl.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of 2,2-Dimethyl-5-phenylpentanenitrile

This step involves the alkylation of phenylacetonitrile. The use of a strong base is crucial for the deprotonation of the benzylic carbon, forming a nucleophilic carbanion that subsequently attacks the alkyl halide.

  • Materials:

    • Phenylacetonitrile

    • 1-Bromo-3,3-dimethylbutane

    • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

    • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Quaternary ammonium salt (e.g., tetrabutylammonium bromide) as a phase-transfer catalyst (optional, particularly with NaH).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent.

    • Carefully add the strong base at 0 °C.

    • Slowly add phenylacetonitrile dropwise to the stirred suspension. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.

    • Add 1-Bromo-3,3-dimethylbutane dropwise, maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction cautiously with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 2,2-Dimethyl-5-phenylpentanenitrile.

Part 2: Reduction of 2,2-Dimethyl-5-phenylpentanenitrile to the Primary Amine

The reduction of the nitrile group is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Catalytic hydrogenation is an alternative that avoids the use of metal hydrides.

  • Materials:

    • 2,2-Dimethyl-5-phenylpentanenitrile

    • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

    • Anhydrous diethyl ether or THF

  • Procedure (using LiAlH₄):

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C.

    • Dissolve the nitrile from Part 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the crude 2,2-Dimethyl-5-phenylpentan-1-amine.

Part 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is typically straightforward and improves the compound's handling and stability.

  • Materials:

    • 2,2-Dimethyl-5-phenylpentan-1-amine

    • Anhydrous diethyl ether or isopropanol

    • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Procedure:

    • Dissolve the crude amine from Part 2 in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the pentyl chain, the methyl protons, and the aminomethyl protons. The integration of these signals should be consistent with the structure. The gem-dimethyl group would appear as a singlet.
¹³C NMR Resonances for all 13 carbon atoms, including the aromatic carbons, the aliphatic carbons of the pentyl chain, the methyl carbons, and the carbon attached to the nitrogen.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base (m/z = 191.32) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Elemental Analysis The percentages of Carbon, Hydrogen, Chlorine, and Nitrogen should be within ±0.4% of the theoretical values for C₁₃H₂₂ClN.

Potential Pharmacological Relevance and Structure-Activity Relationship (SAR) Insights

While no specific pharmacological data for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is available, its structure as a substituted phenethylamine warrants a discussion of its potential biological activities. Substituted phenethylamines are a broad class of compounds known to interact with the central nervous system (CNS).[2]

  • Structural Similarities to CNS-Active Agents: The core phenethylamine scaffold is present in many neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive substances. The presence of a lipophilic phenyl group and an amine function suggests potential interactions with monoamine transporters or receptors.

  • Influence of the 2,2-Dimethyl Substitution: The gem-dimethyl group at the C2 position introduces significant steric bulk near the amine. This substitution pattern can influence the compound's affinity and selectivity for various biological targets. In some classes of psychoactive compounds, such substitutions have been shown to modulate potency and duration of action.[3] For instance, in the context of chromans, increased steric hindrance has been linked to enhanced inhibitory effects on certain ion channels.[3]

  • Potential as a Research Tool: Given its unique substitution pattern, this compound could serve as a valuable tool in drug discovery research to probe the structure-activity relationships of receptors and transporters that bind phenethylamine-type ligands. It could be a starting point for the development of novel CNS agents.

Conceptual Diagram of Potential Biological Interactions

Biological_Interaction Compound 2,2-Dimethyl-5-phenylpentan-1-amine Target CNS Receptor / Transporter Compound->Target Binding Effect Potential Pharmacological Effect (e.g., stimulant, anorectic, etc.) Target->Effect Signal Transduction

Caption: Conceptual model of the potential interaction of the compound with CNS targets.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount. While specific toxicity data for this compound is not available, general guidelines for handling aliphatic amines and their hydrochloride salts should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Toxicity Profile of Related Compounds: Long-chain aliphatic amines can have varying degrees of toxicity, with some showing potential for skin and eye irritation. The hydrochloride salt form may also be irritating. A thorough risk assessment should be conducted before handling this compound.

Conclusion

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a chemical entity with potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide provides a foundational understanding of its synthesis, characterization, and potential biological relevance based on established chemical principles and data from analogous structures. Researchers and drug development professionals can use this information as a starting point for their own studies into this and related compounds.

References

  • (Reference for a general organic chemistry textbook or a relevant review on nitrile alkylation could be placed here if a specific one was used to develop the protocol).
  • ChemBK. 2,2-Dimethyl-5-phenylpentan-1-amine. Available from: [Link].

  • (Reference for a general organic chemistry textbook or a relevant review on nitrile reduction could be placed here if a specific one was used to develop the protocol).
  • Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. PubMed. Available from: [Link].

  • (Reference for a general analytical chemistry textbook or a relevant review on the characteriz
  • (Reference for a general laboratory safety manual, such as the ACS Style Guide or Prudent Practices in the Labor
  • Aliphatic Amines Group - information sheet. Canada.ca. Available from: [Link].

  • Substituted phenethylamine. Wikipedia. Available from: [Link].

Sources

synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Abstract

This guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful synthesis. We will explore a logical multi-step synthesis beginning with the construction of the carbon skeleton via enolate alkylation, proceeding through key functional group transformations including amidation and reduction, and concluding with the formation of the target hydrochloride salt. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed and scientifically grounded approach to the synthesis of novel amine compounds.

Introduction and Strategic Overview

2,2-Dimethyl-5-phenylpentan-1-amine, with its characteristic gem-dimethyl group adjacent to a primary amine and a terminal phenyl group, represents a valuable scaffold in medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it ideal for research and development applications.[1] The molecular formula for the hydrochloride salt is C₁₃H₂₂ClN, and its corresponding CAS number is 1306606-57-4.[1]

This guide delineates a reliable and scalable synthetic strategy. The core challenge lies in the controlled construction of the C₁₃ carbon backbone with the desired quaternary center. Our chosen strategy addresses this by employing a powerful C-C bond-forming reaction followed by robust and well-documented functional group interconversions.

Retrosynthetic Analysis

A retrosynthetic approach is crucial for designing a logical and efficient synthesis. The primary disconnection of the target molecule is the final salt formation, leading back to the free amine. The amine itself can be envisioned as arising from the reduction of a corresponding amide or nitrile. The amide is a particularly attractive precursor as it can be readily prepared from a carboxylic acid. This leads to a key intermediate: 2,2-dimethyl-5-phenylpentanoic acid . This acid can be disconnected at the Cα-Cβ bond, revealing an isobutyrate synthon and a 3-phenylpropyl electrophile.

Retrosynthesis Target 2,2-Dimethyl-5-phenylpentan-1-amine HCl FreeAmine 2,2-Dimethyl-5-phenylpentan-1-amine Target->FreeAmine Salt Formation Amide 2,2-Dimethyl-5-phenylpentanamide FreeAmine->Amide Amide Reduction Acid 2,2-Dimethyl-5-phenylpentanoic Acid Amide->Acid Amidation Ester Ethyl 2,2-Dimethyl-5-phenylpentanoate Acid->Ester Saponification Precursors Ethyl Isobutyrate + (3-Bromopropyl)benzene Ester->Precursors Enolate Alkylation

Caption: Retrosynthetic analysis of the target compound.

Selected Synthetic Pathway: Rationale and Workflow

Based on the retrosynthetic analysis, we will proceed with a three-part forward synthesis. This route is selected for its reliability, use of well-understood reactions, and the relative accessibility of the starting materials.

  • Part I: Synthesis of 2,2-Dimethyl-5-phenylpentanoic Acid via alkylation of an ethyl isobutyrate enolate.

  • Part II: Conversion to 2,2-Dimethyl-5-phenylpentan-1-amine via an amide intermediate.

  • Part III: Formation of the Hydrochloride Salt .

Workflow cluster_0 Part I: Acid Synthesis cluster_1 Part II: Amine Synthesis cluster_2 Part III: Salt Formation EthylIsobutyrate Ethyl Isobutyrate Enolate Lithium Enolate EthylIsobutyrate->Enolate LDA, THF, -78°C AlkylatedEster Ethyl 2,2-Dimethyl-5-phenylpentanoate Enolate->AlkylatedEster +(3-Bromopropyl)benzene CarboxylicAcid 2,2-Dimethyl-5-phenylpentanoic Acid AlkylatedEster->CarboxylicAcid KOH, EtOH/H2O, Reflux AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride SOCl₂, Reflux Amide 2,2-Dimethyl-5-phenylpentanamide AcylChloride->Amide NH₄OH (aq) FreeAmine 2,2-Dimethyl-5-phenylpentan-1-amine Amide->FreeAmine LiAlH₄, THF, Reflux TargetHCl Target Hydrochloride Salt FreeAmine->TargetHCl HCl in Et₂O

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are hazardous and should be handled with care.

Part I: Synthesis of 2,2-Dimethyl-5-phenylpentanoic Acid

This procedure builds the core carbon skeleton of the molecule. The critical step is the formation of a lithium enolate from ethyl isobutyrate, which is then used as a nucleophile to displace bromide from (3-bromopropyl)benzene. The use of a strong, hindered base like Lithium Diisopropylamide (LDA) is essential to ensure rapid and complete deprotonation without competing nucleophilic attack on the ester carbonyl.[2]

Reagents & Molar Equivalents

ReagentFormulaMW ( g/mol )AmountMolesEquivalent
DiisopropylamineC₆H₁₅N101.1915.4 mL0.111.1
n-ButyllithiumC₄H₉Li64.0644.0 mL0.111.1
Ethyl IsobutyrateC₆H₁₂O₂116.1612.8 mL0.101.0
(3-Bromopropyl)benzeneC₉H₁₁Br199.0915.2 mL0.101.0
Potassium HydroxideKOH56.1116.8 g0.303.0
Anhydrous THFC₄H₈O-~500 mL--

Step-by-Step Protocol:

  • LDA Preparation: To a flame-dried 1 L round-bottom flask under an argon atmosphere, add 250 mL of anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (15.4 mL, 0.11 mol) via syringe. Slowly add n-butyllithium (44.0 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 20 minutes. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Add ethyl isobutyrate (12.8 mL, 0.10 mol) dropwise to the cold LDA solution over 15 minutes. The solution should be stirred for an additional 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: In a separate flask, prepare a solution of (3-bromopropyl)benzene (15.2 mL, 0.10 mol) in 50 mL of anhydrous THF. Add this solution to the enolate mixture dropwise via a cannula or dropping funnel over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Reaction Quench & Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated aqueous NaHCO₃, and 100 mL of brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2,2-dimethyl-5-phenylpentanoate.

  • Saponification: Transfer the crude ester to a 500 mL round-bottom flask. Add 150 mL of ethanol and a solution of potassium hydroxide (16.8 g, 0.30 mol) in 50 mL of water. Heat the mixture to reflux and maintain for 4 hours.

  • Isolation of the Acid: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 150 mL of water and wash with 100 mL of diethyl ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated HCl. A white precipitate or oil should form. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,2-dimethyl-5-phenylpentanoic acid. Further purification can be achieved by vacuum distillation or recrystallization.

Part II: Synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine

This part involves converting the carboxylic acid into the primary amine. A robust method is to first form the amide and then reduce it. The reduction of an amide to an amine with Lithium Aluminum Hydride (LiAlH₄) is a highly effective and general transformation.[3]

Reagents & Molar Equivalents

ReagentFormulaMW ( g/mol )Amount (for 0.05 mol scale)MolesEquivalent
2,2-Dimethyl-5-phenylpentanoic AcidC₁₃H₁₈O₂206.2810.3 g0.051.0
Thionyl ChlorideSOCl₂118.975.5 mL0.0751.5
Ammonium Hydroxide (28%)NH₄OH35.04~50 mLExcess-
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.953.8 g0.102.0
Anhydrous THFC₄H₈O-~400 mL--

Step-by-Step Protocol:

  • Acyl Chloride Formation: In a flame-dried 250 mL flask equipped with a reflux condenser, combine the carboxylic acid (10.3 g, 0.05 mol) and thionyl chloride (5.5 mL, 0.075 mol). Add a catalytic drop of DMF. Heat the mixture gently to 60 °C for 2 hours. The evolution of HCl and SO₂ gas will be observed. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Cool the crude acyl chloride in an ice bath. Cautiously and slowly add it dropwise to a beaker containing 100 mL of ice-cold concentrated ammonium hydroxide (28%) with vigorous stirring. A white precipitate of the amide will form. Continue stirring for 1 hour.

  • Amide Isolation: Collect the solid 2,2-dimethyl-5-phenylpentanamide by vacuum filtration. Wash the solid thoroughly with cold water and dry under vacuum.

  • Amide Reduction: Set up a flame-dried 1 L three-neck flask with a reflux condenser and a dropping funnel under an argon atmosphere. Suspend LiAlH₄ (3.8 g, 0.10 mol) in 200 mL of anhydrous THF. In the dropping funnel, dissolve the dried amide (from the previous step) in 200 mL of anhydrous THF (gentle warming may be required). Add the amide solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for an additional 4 hours.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise: 3.8 mL of water, 3.8 mL of 15% aqueous NaOH, and finally 11.4 mL of water. Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with THF.

  • Amine Isolation: Combine the filtrate and washings and dry over anhydrous K₂CO₃. Filter and concentrate under reduced pressure to yield the crude 2,2-dimethyl-5-phenylpentan-1-amine as an oil. The product can be purified by vacuum distillation.

Part III: Formation of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

The final step is a simple acid-base reaction to form the stable and easily handled hydrochloride salt.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the purified free amine (assuming ~0.04 mol yield) in 150 mL of anhydrous diethyl ether. Cool the solution in an ice bath.

  • HCl Addition: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The formation of a white solid indicates the hydrochloride salt. To ensure complete precipitation, check the pH of the supernatant with moist litmus paper to confirm it is acidic.

  • Isolation and Purification: Collect the white solid by vacuum filtration. Wash the precipitate with two small portions of cold, anhydrous diethyl ether. Dry the final product, 2,2-dimethyl-5-phenylpentan-1-amine hydrochloride, in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine (M) and observe the molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: To monitor the key functional group transformations: disappearance of the broad -OH stretch of the carboxylic acid, appearance and disappearance of the amide C=O stretch (~1650 cm⁻¹), and appearance of the N-H stretches in the final amine (~3300-3400 cm⁻¹).

  • Melting Point: The crystalline hydrochloride salt should exhibit a sharp melting point, which is a key indicator of purity.

References

  • Google Patents. (n.d.). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Chemistry LibreTexts. (2021). 24.6: Synthesis of Amines. Retrieved January 23, 2026, from [Link]

  • Chad's Prep. (2021). 22.3 Synthesis of Amines. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

Sources

An In-depth Technical Guide to 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, a compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers in understanding its chemical properties, synthesis, and potential applications, while also providing essential guidance on safe handling and laboratory use.

Introduction and Chemical Identity

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a primary amine hydrochloride with a unique structural scaffold. It features a phenylpentyl backbone with a gem-dimethyl substitution at the 2-position. This substitution pattern is of particular interest in medicinal chemistry as it can impart specific conformational constraints and metabolic stability to the molecule. As a hydrochloride salt, the compound exhibits increased water solubility and stability compared to its freebase form, making it suitable for a variety of research applications.

The molecular weight of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride has been determined to be 227.77 g/mol [1]. Its chemical structure and identity are further defined by the following identifiers:

  • Chemical Name: 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

  • CAS Number: 1306606-57-4[1]

  • Molecular Formula: C₁₃H₂₂ClN[1]

The presence of a primary amine group and a lipophilic phenylalkyl chain suggests that this molecule may interact with a range of biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.

Caption: Chemical structure of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is provided in the table below. It should be noted that while some data is available from chemical suppliers, other properties are predicted based on the structure.

PropertyValueSource
Molecular Weight 227.77 g/mol [1]
Molecular Formula C₁₃H₂₂ClN[1]
CAS Number 1306606-57-4[1]
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available-
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol) (predicted)Inferred
SMILES NCC(C)(C)CCCC1=CC=CC=C1.[H]Cl[1]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.3 ppm. The aliphatic protons of the pentyl chain will appear as multiplets in the upfield region. The two methyl groups at the 2-position would likely appear as a singlet, integrating to six protons. The protons on the carbon adjacent to the amine group will be deshielded and appear further downfield than the other aliphatic protons. The protons of the ammonium group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon being the most deshielded. The carbons of the alkyl chain will have chemical shifts characteristic of aliphatic carbons, with the carbon bearing the gem-dimethyl groups and the carbon attached to the nitrogen being identifiable. The two methyl carbons are expected to be equivalent.

  • IR Spectroscopy: The infrared spectrum should display characteristic N-H stretching vibrations for the primary ammonium group in the region of 3000-3300 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.

Proposed Synthesis and Characterization

While a specific, peer-reviewed synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride has not been published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A logical approach involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine.

Synthesis_Workflow A 4-Phenyl-1-butanol B 4-Phenyl-1-bromobutane A->B PBr3 C 2,2-Dimethyl-5-phenylpentanenitrile B->C 1. LDA 2. Isobutyronitrile D 2,2-Dimethyl-5-phenylpentan-1-amine C->D LiAlH4 or H2/Raney Ni E 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride D->E HCl in Ether

Caption: Proposed synthetic workflow for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Proposed Experimental Protocol

Step 1: Synthesis of 2,2-Dimethyl-5-phenylpentanenitrile

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

  • Slowly add isobutyronitrile to the LDA solution, maintaining the temperature at -78 °C, to form the corresponding lithium enolate.

  • In a separate flask, prepare a solution of a suitable 4-phenylbutyl halide (e.g., 4-phenyl-1-bromobutane) in anhydrous THF.

  • Add the solution of the 4-phenylbutyl halide to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2,2-dimethyl-5-phenylpentanenitrile.

Step 2: Reduction of 2,2-Dimethyl-5-phenylpentanenitrile to the Primary Amine

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 2,2-dimethyl-5-phenylpentanenitrile in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,2-dimethyl-5-phenylpentan-1-amine as the free base.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2,2-dimethyl-5-phenylpentan-1-amine in a minimal amount of anhydrous diethyl ether.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and confirm the purity of the hydrochloride salt.

  • Melting Point Analysis: To determine the melting point range as an indicator of purity.

Potential Applications in Drug Discovery and Research

The structural features of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride suggest its potential as a scaffold in the design and synthesis of novel bioactive molecules. Phenylalkylamines are a well-established class of compounds with a broad range of pharmacological activities.

  • Central Nervous System (CNS) Agents: The phenylalkylamine motif is present in numerous CNS-active drugs, including stimulants, antidepressants, and anorectics. The gem-dimethyl group may influence the lipophilicity and metabolic stability of derivatives, potentially leading to compounds with improved pharmacokinetic profiles for CNS penetration.

  • Cardiovascular Agents: Certain phenylalkylamines are known to interact with adrenergic and serotonergic receptors, which play crucial roles in the regulation of cardiovascular function. This compound could serve as a starting point for the development of novel agents targeting these receptors.

  • Molecular Probes: As a novel chemical entity, 2,2-Dimethyl-5-phenylpentan-1-amine and its derivatives could be utilized as molecular probes to investigate the structure-activity relationships of various biological targets.

Pharmacological screening of a library of compounds derived from this scaffold would be a critical step in identifying specific biological activities and potential therapeutic applications[2].

Handling, Storage, and Safety Precautions

While a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is not widely available, general precautions for handling primary amine hydrochlorides should be followed. These compounds are typically crystalline solids and should be handled in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling the dust. If dust is generated, use a NIOSH-approved respirator.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is imperative to consult the supplier's SDS, if available, for the most accurate and detailed safety information.

Conclusion

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a chemical compound with a molecular weight of 227.77 g/mol . Its unique structure, combining a phenylalkyl backbone with a gem-dimethyl group, makes it an intriguing candidate for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are limited, this guide provides a framework for its preparation, characterization, and potential applications, alongside essential safety guidelines. As with any novel compound, further research is warranted to fully elucidate its properties and potential for therapeutic development.

References

  • Lowinger, M. B. (2023). Pharmacological screening: The drug discovery. Journal of Pharmaceutical Technology & Research, 6(4). Retrieved from [Link]

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2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Authored by a Senior Application Scientist

Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine Derivative

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a novel chemical entity whose pharmacological properties remain largely unexplored. Its structural resemblance to phenethylamine, a class of compounds known for their profound effects on the central nervous system, suggests a potential for interaction with monoaminergic systems. This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed for researchers and scientists in drug development. Our approach is rooted in a logical, tiered progression of assays, beginning with foundational cytotoxicity assessments and advancing to detailed mechanistic studies at specific molecular targets. This ensures a thorough and scientifically rigorous characterization of the compound's in vitro bioactivity.

The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, a crucial characteristic for in vitro-assays.[1] The core structure, a phenyl group attached to a pentan-amine backbone with two methyl groups, is reminiscent of stimulants belonging to the amphetamine class, which are known to act as central nervous system stimulants.[1] Therefore, our investigative strategy will prioritize the examination of its effects on key neurotransmitter systems.

Part 1: Foundational In Vitro Assessment - Cytotoxicity and Cellular Viability

Before delving into specific molecular targets, it is imperative to establish the compound's general effect on cell health. Cytotoxicity assays are fundamental to determining a non-toxic concentration range for use in subsequent, more sensitive functional assays.[2] This initial step prevents misleading results in later experiments that could arise from overt cellular toxicity rather than specific pharmacological activity.

Recommended Assay: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y, a human neuroblastoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2][4]

  • Compound Preparation: Prepare a serial dilution of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in the appropriate cell culture medium. A broad concentration range (e.g., 0.1 µM to 1000 µM) is recommended for the initial assessment.[2]

  • Treatment: Replace the existing medium with the medium containing the various concentrations of the test compound or a vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation TimeHypothetical IC₅₀ (µM)
SH-SY5Y24 hours> 1000
SH-SY5Y48 hours750 ± 50
SH-SY5Y72 hours400 ± 30

This data provides a crucial therapeutic window for subsequent experiments, ensuring that the concentrations used are not overtly cytotoxic.

Part 2: Primary Target Screening - Unmasking Key Molecular Interactions

Based on its structural similarity to phenethylamine derivatives, 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is hypothesized to interact with monoamine transporters and receptors.[5][6] A primary target screen is essential to identify the most promising molecular targets for further investigation.

Workflow for Primary Target Screening

Caption: Workflow for primary target screening of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.[7]

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant transporter (DAT, NET, SERT) or receptor of interest.[8]

  • Assay Buffer: Prepare an appropriate binding buffer specific to the target.

  • Competitive Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT), and a range of concentrations of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.[8]

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and then calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Part 3: Elucidating the Mechanism of Action - Functional Assays

Once primary targets have been identified through binding assays, the next critical step is to determine the functional effect of the compound on these targets. Is it an inhibitor or a substrate of a transporter? Is it an agonist or an antagonist of a receptor?

Neurotransmitter Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the uptake of neurotransmitters into cells expressing the corresponding transporter.[9]

Experimental Protocol: Fluorescent-Based Neurotransmitter Uptake Assay

Modern, non-radioactive methods utilizing fluorescent substrates offer a safer and higher-throughput alternative to traditional radiolabeled uptake assays.[10][11]

  • Cell Plating: Seed cells stably expressing the transporter of interest (e.g., HEK293-hDAT) into a 96-well black-walled, clear-bottom plate.

  • Assay Buffer: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Compound Incubation: Add varying concentrations of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride to the wells and incubate for a short period.

  • Substrate Addition: Add a fluorescent transporter substrate (available in commercial kits) to all wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity over time using a microplate reader equipped for kinetic reads.[11]

  • Data Analysis: Calculate the rate of uptake in the presence of the test compound relative to the vehicle control to determine the IC₅₀ for uptake inhibition.

Signaling Pathway Analysis for GPCRs

If the compound shows high affinity for a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, it is crucial to determine its functional activity.

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
  • Cell Loading: Load cells expressing the receptor of interest (e.g., HEK293-h5-HT2A) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist).

Illustrative Signaling Pathway

Caption: Hypothetical Gq-coupled signaling pathway for a 5-HT2A receptor agonist.

Conclusion: Synthesizing a Comprehensive In Vitro Profile

By systematically progressing through the described assays, researchers can construct a detailed in vitro pharmacological profile of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. This data-driven approach, beginning with broad cytotoxicity screening and culminating in specific mechanistic studies, is essential for understanding the compound's potential therapeutic applications and off-target liabilities. The insights gained from these in vitro studies provide a solid foundation for subsequent in vivo investigations and the broader drug development process.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Di Trana, A., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 9(11), 299. [Link]

  • Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 441–448. [Link]

  • Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 556–566. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. [Link]

  • Thorlacius, M., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, cannabinoid CB1, and serotonin 5-HT2A receptors. Forensic Toxicology, 39, 134–147. [Link]

  • Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology, 238(10), 2899–2911. [Link]

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An In-depth Technical Guide to the Preliminary Screening of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges. The preliminary screening phase represents the critical first gate, a crucible where a molecule's potential is first glimpsed and its liabilities are unmasked. This guide provides a comprehensive framework for the initial evaluation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride (CAS: 1306606-57-4), an NCE with a phenylpentanamine scaffold.[1]

This document is not a rigid protocol but a strategic blueprint. As a Senior Application Scientist, my objective is to illuminate not only the what but the why behind each experimental decision. We will navigate the essential stages of synthesis verification, physicochemical characterization, and a tiered in vitro biological and safety evaluation. The logic is self-validating: each step builds upon the last, ensuring that the data generated is reliable, interpretable, and provides a solid foundation for a Go/No-Go decision on advancing this candidate.

Section 1: Foundational Stage - Synthesis, Purification, and Analytical Characterization

Before any biological assessment, the identity and purity of the test article must be unequivocally established. An impure or misidentified compound will render all subsequent biological data meaningless.

Proposed Synthesis and Purification Rationale

While a specific synthesis route for this molecule is not widely published, a plausible approach for a phenylalkylamine involves established organic chemistry reactions. A key consideration is the strategic introduction of the gem-dimethyl group and the terminal amine.

Hypothetical Synthetic Pathway: A retrosynthetic analysis suggests a convergent approach. One possible forward synthesis involves the alkylation of a suitable phenyl-containing nucleophile with a dimethylated electrophile containing a masked amine precursor, such as a nitro or azide group, followed by reduction.

The final step is the formation of the hydrochloride salt. This is a critical choice driven by practical considerations. Amine hydrochlorides are typically crystalline, non-hygroscopic solids with improved stability and aqueous solubility compared to the free base, making them far more suitable for accurate weighing and formulation in biological assays.

Purification Strategy: The crude product must be purified to ≥98% purity, a standard threshold for early-stage screening compounds.

  • Flash Column Chromatography: To remove major impurities and unreacted starting materials.

  • Recrystallization: Of the final hydrochloride salt to achieve high purity and remove minor, structurally similar impurities. The choice of solvent system is critical and must be empirically determined.

Analytical Characterization: The Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) is non-negotiable. It is the foundational document that validates the test article.

Step-by-Step Protocol: Purity and Identity Confirmation via HPLC-MS

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) on a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a robust starting point for amine compounds. Formic acid aids in protonating the amine, leading to better peak shape.

  • Gradient Elution: A typical gradient would be 5% to 95% Solvent B over 15 minutes. This ensures the elution of both polar and non-polar impurities.

  • Detection: UV detection at multiple wavelengths (e.g., 214 nm for peptide bonds and 254 nm for aromatic moieties) and Mass Spectrometry (electrospray ionization in positive mode, ESI+).

  • Validation: The MS will confirm the molecular weight of the parent compound (free base, C13H21N, expected M+H+ ~192.17 g/mol ).[1] The HPLC chromatogram will be used to determine purity by area percentage.

Additional Mandatory Analyses:

  • ¹H and ¹³C NMR: To confirm the precise chemical structure and connectivity of the molecule. The spectra must be consistent with the proposed structure of 2,2-Dimethyl-5-phenylpentan-1-amine.

  • Elemental Analysis (CHN): To confirm the empirical formula of the hydrochloride salt, ensuring the correct 1:1 stoichiometry of the amine and HCl.

Parameter Method Specification Rationale
Identity¹H NMR, ¹³C NMRConforms to structureConfirms atomic connectivity and functionality.
Molecular WeightLC-MS (ESI+)M+H+ = 192.17 ± 0.2 DaConfirms the mass of the free base.
PurityHPLC-UV (254 nm)≥ 98%Ensures biological activity is due to the target compound.
Elemental Comp.CHN AnalysisTheoretical ± 0.4%Verifies the empirical formula of the salt.

Section 2: The Gateway - Physicochemical Profiling

A compound's physical properties dictate its behavior in assays and, ultimately, in vivo. Ignoring them is a common cause of project failure.

  • Aqueous Solubility: This is arguably the most critical parameter. Undissolved compound cannot exert a biological effect, leading to false negatives.

    • Protocol: Kinetic solubility determination using the nephelometry method in phosphate-buffered saline (PBS) at pH 7.4. This mimics physiological conditions.

    • Causality: If solubility is below the highest concentration tested in biological assays (e.g., <10 µM), any observed lack of activity is ambiguous. It could be due to true inactivity or simply a failure of the compound to be in solution.

  • Chemical Stability: The compound must be stable in the assay buffer and solvent (typically DMSO) for the duration of the experiment.

    • Protocol: Incubate the compound in PBS (pH 7.4) and DMSO at room temperature and 37°C. Analyze for degradation at multiple time points (0, 4, 24, 48 hours) via HPLC.

    • Trustworthiness: This protocol validates that the compound being tested at the end of the assay is the same one that was added at the beginning.

Section 3: Unveiling Potential - A Tiered In Vitro Biological Screening Strategy

Given the phenylalkylamine scaffold, which is common in neurologically active agents, a logical starting point for screening is a panel of CNS targets. However, the screening cascade itself is target-agnostic and can be adapted.[2] The goal is to efficiently identify activity, confirm it, and assess selectivity.[3]

G cluster_0 Preliminary Screening Workflow A Tier 1: Primary Screen (Single High Concentration) B Tier 2: Dose-Response (Potency - IC50/EC50) A->B Identify 'Hits' C Tier 3: Selectivity Profiling (Panel of Related Targets) B->C Confirm Potent Hits D Tier 4: MOA & Off-Target (Mechanism of Action) C->D Assess Specificity

Caption: A tiered approach for efficient in-vitro screening.

Tier 1: Primary High-Throughput Screening (HTS)

The objective here is speed and capacity to test many compounds against one or more targets.[4][5]

  • Experimental Choice: A cell-based assay is often preferred over a biochemical assay as it provides data in a more physiologically relevant context.[4] For a hypothetical GPCR target, a calcium flux assay using a FLIPR instrument is an industry standard.

  • Protocol:

    • Plate cells engineered to express the target receptor in 384-well plates.

    • Add a calcium-sensitive dye that fluoresces upon receptor activation.

    • Add 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride at a single, high concentration (e.g., 10 µM).

    • Measure fluorescence changes over time.

  • Self-Validation:

    • Positive Control: A known agonist for the target receptor.

    • Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer).

    • Z'-factor Calculation: A statistical measure of assay quality. A Z' > 0.5 is considered excellent and validates the screen's reliability.

Tier 2: Dose-Response and Potency Determination

Hits from the primary screen must be confirmed. A single-point hit could be an artifact; a dose-dependent response is strong evidence of true activity.

  • Objective: To determine the potency of the compound, expressed as the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration.

  • Protocol:

    • Perform a serial dilution of the compound, typically an 8- or 10-point curve (e.g., from 30 µM down to 1 nM).

    • Run the same assay as in Tier 1.

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC₅₀/EC₅₀.

  • Data Presentation:

Compound IC₅₀ (µM) Hill Slope Maximal Effect (%)
Compound X-HCl1.251.198
Reference Agonist0.051.0100
Tier 3: Selectivity Profiling

A potent compound is of little value if it is not selective. Hitting multiple targets can lead to undesirable off-target effects.

  • Experimental Choice: Screen the compound against a panel of related receptors (e.g., other amine GPCRs like serotonin, dopamine, and adrenergic receptors). This provides an early indication of the compound's specificity.[6]

  • Rationale: If the compound is potent on Target A (e.g., IC₅₀ = 1 µM) but inactive against related Targets B and C at up to 10 µM, it demonstrates a desirable >10-fold selectivity window. This is a key decision-making point.

Section 4: Early Safety and Liability Assessment

Concurrent with activity screening, an early assessment of potential liabilities is crucial.[7] A compound that is potent but toxic is not a viable drug candidate.

In Vitro Cytotoxicity
  • Objective: To determine if the compound kills cells, and at what concentration.

  • Experimental Choice: The MTT assay is a robust, colorimetric assay that measures metabolic activity as a proxy for cell viability.[8] It is often run in a common, sensitive cell line like HepG2 (liver carcinoma) and a cell line relevant to the intended therapeutic area.[8]

  • Step-by-Step Protocol: MTT Assay

    • Cell Plating: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a dose-response curve of the compound for 24-48 hours.[9]

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • Data Interpretation: The cytotoxicity IC₅₀ should be significantly higher than the therapeutic EC₅₀. A therapeutic index (Cytotoxicity IC₅₀ / Efficacy EC₅₀) of >100 is often desired.

Preliminary ADME Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) screening helps predict a compound's pharmacokinetic behavior.[7]

  • Metabolic Stability: How quickly is the compound broken down by liver enzymes?

    • Protocol: Incubate the compound with human liver microsomes (which contain key metabolic enzymes) and measure the percentage of compound remaining over time via LC-MS.

    • Causality: A compound that is metabolized too quickly will have a short half-life in vivo, potentially requiring frequent dosing.

  • Plasma Protein Binding: Does the compound stick to proteins in the blood?

    • Protocol: Use rapid equilibrium dialysis to measure the fraction of compound bound to plasma proteins.

    • Causality: Only the unbound fraction of a drug is free to interact with its target. High plasma protein binding can reduce efficacy.

G cluster_1 Data Integration for Go/No-Go Decision Potency Potency (IC50/EC50) Decision Go/No-Go Decision Potency->Decision Selectivity Selectivity (>10-fold vs. related targets) Selectivity->Decision Toxicity Cytotoxicity (Therapeutic Index > 100) Toxicity->Decision ADME ADME Profile (e.g., Metabolic Stability) ADME->Decision

Caption: Key parameters influencing the project advancement decision.

Section 5: Conclusion and Path Forward

This guide has outlined a rigorous, multi-faceted strategy for the preliminary screening of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. The workflow is designed to be efficient, logical, and self-validating. By first establishing the compound's identity and purity, then assessing its fundamental physicochemical properties, and finally executing a tiered biological and safety evaluation, we can build a comprehensive data package.

A "Go" decision would be warranted for a compound demonstrating:

  • Potent, dose-dependent activity at the primary target.

  • A clear selectivity window against related targets.

  • A high therapeutic index (low cytotoxicity relative to its potency).

  • A promising early ADME profile (e.g., reasonable metabolic stability).

Such a candidate would then be ready to advance to more complex in vitro mechanism-of-action studies and, eventually, in vivo efficacy and pharmacokinetic models. This structured preliminary screen is the essential first step in de-risking the NCE and maximizing its probability of success in the long and arduous path of drug development.

References

  • Wikipedia. Methamphetamine. [Link]

  • ChemBK. 2,2-Dimethyl-5-phenylpentan-1-amine. [Link]

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  • MDPI. Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents. [Link]

  • ResearchGate. Novel approaches for the determination of biogenic amines in food samples. [Link]

  • Pion Inc. The Role Of in vitro Testing In Drug Development. [Link]

  • PubMed. Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents. [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Google Patents. New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • PubMed Central. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. [Link]

  • ResearchGate. In vitro Screening Systems. [Link]

  • ResearchGate. preliminary phytochemical screening. [Link]

  • PubChem. 2,2-Dimethylpropan-1-amine hydrochloride. [Link]

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Methodological & Application

Comprehensive Analytical Characterization of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable data for structural confirmation, purity assessment, and quality control. This guide emphasizes an orthogonal approach, leveraging multiple analytical techniques to ensure a thorough and scientifically sound characterization. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning essential for adapting these methods.

Introduction and Strategic Overview

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a primary amine salt with a distinct molecular architecture, featuring a quaternary carbon (gem-dimethyl group) and a terminal phenyl group. As with any chemical entity intended for research or pharmaceutical development, its identity, purity, and stability must be unequivocally established. A single analytical technique is insufficient for this purpose; a multi-faceted, or orthogonal, approach is required to build a complete and trustworthy profile of the compound.

This guide is structured to follow a logical analytical workflow, beginning with the confirmation of the molecular structure and proceeding to the quantitative assessment of purity. Each section provides the foundational principles of the technique, a detailed experimental protocol, and a discussion of expected data and interpretation.

Physicochemical Properties Summary

A summary of the key physicochemical properties for the target compound is presented below. This information is fundamental for the design of analytical methods, such as preparing solutions of known concentration.

PropertyValueSource
Chemical Name 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride-
Molecular Formula C₁₃H₂₂ClN[1]
Molecular Weight 227.77 g/mol [1]
CAS Number 1306606-57-4[1]
Free Base Formula C₁₃H₂₁N[2]
Free Base Mol. Wt. 191.32 g/mol [2]
Free Base CAS 1267073-81-3[2]

Integrated Analytical Workflow

The characterization process is best visualized as a two-pronged strategy focusing on structural confirmation and purity assessment. The following workflow diagram illustrates the relationship between the recommended analytical techniques.

Analytical_Workflow Workflow for Amine Hydrochloride Characterization cluster_0 Structural Confirmation cluster_1 Purity & Quantitative Assessment NMR NMR Spectroscopy ¹H & ¹³C NMR Confirms connectivity & stereochemistry MS Mass Spectrometry ESI-MS Confirms molecular weight & fragmentation FTIR FT-IR Spectroscopy ATR or KBr Identifies key functional groups HPLC HPLC-UV Reversed-Phase C18 Quantifies impurities & determines purity CHN Elemental Analysis Combustion Analysis Verifies elemental composition Titr Titrimetry Non-aqueous Titration Provides absolute assay value Sample 2,2-Dimethyl-5-phenylpentan-1-amine HCl Sample Sample->NMR Identity Sample->MS Identity Sample->FTIR Identity Sample->HPLC Purity Sample->CHN Purity Sample->Titr Purity

Caption: Orthogonal workflow for comprehensive characterization.

Part I: Structural Elucidation

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. For a hydrochloride salt, the choice of solvent is critical. Deuterated water (D₂O) can be used, but will result in the exchange of the acidic -NH₃⁺ protons with deuterium, causing their signal to disappear. DMSO-d₆ is often preferred as it solubilizes the salt and the amine proton signals are typically observable, albeit often broad.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more).

Expected Data & Interpretation (¹H NMR):

ProtonsApprox. δ (ppm)MultiplicityIntegrationRationale
Phenyl (Ar-H)7.1 - 7.4Multiplet5HTypical range for monosubstituted benzene ring protons.[3]
-CH₂-Ph~2.6Triplet2HMethylene group adjacent to the phenyl ring.
-NH₃⁺7.5 - 8.5 (broad)Singlet (broad)3HAcidic protons of the ammonium group; chemical shift can vary.
-CH₂-NH₃⁺~2.8 - 3.0Singlet or AB quartet2HMethylene group adjacent to the amine and a quaternary carbon.
Alkyl chain (-CH₂CH₂-)1.2 - 1.7Multiplets4HAliphatic methylene protons in the pentane chain.
Gem-dimethyl (-C(CH₃)₂)~0.9Singlet6HTwo magnetically equivalent methyl groups on a quaternary carbon.[4]
Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a crucial validation of its identity. Electrospray Ionization (ESI) is the preferred method for a pre-formed salt as it is a soft ionization technique that can readily detect the protonated free amine in the positive ion mode.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Mode: Acquire the spectrum in positive ion mode.

  • Data Analysis: Look for the [M+H]⁺ ion, where M is the free base.

Expected Data & Interpretation:

The primary ion of interest will correspond to the protonated free base (C₁₃H₂₁N).

  • Expected [M+H]⁺: m/z = 192.17 (Calculated for C₁₃H₂₂N⁺)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and effective method to confirm the presence of key functional groups. For an amine hydrochloride, the most characteristic feature is the broad absorption band from the N-H stretching of the ammonium (-NH₃⁺) group, which often overlaps with C-H stretching bands.[5][6]

Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Expected Data & Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (-NH₃⁺)3200 - 2800Strong, very broad
Aromatic C-H Stretch3100 - 3000Medium, sharp
Aliphatic C-H Stretch2960 - 2850Strong, sharp
N-H Bend (-NH₃⁺)1600 - 1500Medium, broad
Aromatic C=C Stretch1600, 1495, 1450Medium to weak, sharp
Aromatic C-H Bend770 - 730 and 710 - 690Strong, sharp (for monosubstituted)

Part II: Purity and Quantitative Analysis

Once the structure is confirmed, the next critical step is to determine the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the industry-standard method for assessing the purity of small molecules containing a chromophore, such as the phenyl group in this compound.[7] The method separates the main compound from process-related impurities and degradation products. The use of a slightly acidic mobile phase (e.g., with formic acid) ensures that the amine is protonated, leading to better peak shape.[8][9]

Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately prepare a sample solution of ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Analysis: Inject 10 µL of the sample solution and integrate all peaks. Calculate purity using the area percent method.

Trustworthiness: This protocol is self-validating. The separation of known or potential impurities from the main peak demonstrates specificity. The method should be fully validated according to ICH guidelines for regulatory purposes, including assessments of linearity, precision, and accuracy.[9]

Elemental Analysis (CHN)

Expertise & Experience: Elemental analysis provides a fundamental measure of purity by comparing the experimental percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) is strong evidence of high purity.

Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dry sample into a tin capsule.

  • Instrumentation: Analyze using an automated CHN analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Calculation: The instrument software calculates the weight percentages of C, H, and N.

Expected Data:

ElementTheoretical % (for C₁₃H₂₂ClN)Experimental %
Carbon (C)68.55%(To be determined)
Hydrogen (H)9.74%(To be determined)
Nitrogen (N)6.15%(To be determined)
Titrimetric Analysis

Expertise & Experience: While HPLC provides relative purity, an assay by titration can provide an absolute purity value. For an amine hydrochloride, a non-aqueous acid-base titration is often employed. The sample is dissolved in a non-aqueous solvent, and the hydrochloride salt is titrated with a strong acid like perchloric acid.

Protocol: Non-Aqueous Potentiometric Titration

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Sample Preparation: Accurately weigh ~180-200 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the solution with 0.1 N perchloric acid using a potentiometric electrode to detect the endpoint (the point of maximum inflection in the potential).

  • Blank Determination: Perform a blank titration with the solvent alone and subtract this volume from the sample titration volume.

  • Calculation:

    • Assay % = (V_sample - V_blank) * N * MW * 100 / (W_sample)

    • Where:

      • V_sample and V_blank are the titrant volumes (L).

      • N is the normality of the perchloric acid titrant.

      • MW is the molecular weight of the compound (227.77 g/mol ).

      • W_sample is the weight of the sample (mg).

Conclusion

The comprehensive characterization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride requires a strategic and orthogonal analytical approach. The combination of spectroscopic techniques (NMR, MS, FT-IR) provides an unassailable confirmation of the molecular structure. This is complemented by a suite of quantitative methods (HPLC, CHN, Titration) that together build a complete and trustworthy profile of the compound's purity. The protocols and insights provided in this application note serve as a robust foundation for researchers and analysts in the pharmaceutical and chemical industries to ensure the quality and integrity of their materials.

References

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • Wikipedia. (n.d.). Methamphetamine. [Link]

  • ChemBK. (n.d.). 2,2-Dimethyl-5-phenylpentan-1-amine. [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • National Institutes of Health. (n.d.). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]

  • PubChem. (n.d.). 2,5-Dimethylidenecyclopentan-1-amine. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

  • National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. [Link]

  • PubChem. (n.d.). 2,2-Dimethylpropan-1-amine hydrochloride. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum. [Link]

  • ResearchGate. (n.d.). Determination of primary and secondary aliphatic amines with high performance liquid chromatography. [Link]

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Application Note: A Robust HPLC Method for the Quantification of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, a primary amine of pharmaceutical interest. Due to the inherent challenges in analyzing basic amines, such as poor retention and peak tailing in traditional reversed-phase chromatography, this guide provides a robust and validated High-Performance Liquid Chromatography (HPLC) method. The developed method utilizes a C18 stationary phase with a specifically formulated mobile phase to ensure symmetric peak shapes and reproducible quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the rationale behind the method development, a step-by-step protocol, and system suitability requirements based on established pharmacopeial standards.

Introduction: The Analytical Challenge of Primary Amines

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a primary amine containing a phenylalkyl backbone. The analysis of such compounds by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. The primary amine group, being basic in nature, is prone to strong interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2] This interaction is a primary cause of significant peak tailing, which can compromise peak resolution, accuracy, and precision of quantification.[1][2]

Furthermore, the polarity of the amine can lead to poor retention on conventional non-polar C18 and C8 stationary phases when using highly aqueous mobile phases, causing the analyte to elute near the void volume. To overcome these challenges, a systematic approach to method development is crucial. This involves careful selection of the stationary phase, optimization of the mobile phase pH and composition, and consideration of alternative chromatographic modes.

This application note details a primary reversed-phase HPLC method designed to mitigate these issues. An alternative HILIC method is also discussed for contexts where orthogonal separation is required. The methodologies are developed in accordance with principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R1) guidelines for analytical procedure validation.[3][4][5][6][7]

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure: 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

  • Molecular Formula: C₁₃H₂₂ClN

  • Molecular Weight: 227.78 g/mol

  • Key Structural Features:

    • Primary Amine Group (-NH₂): This is a basic functional group with an estimated pKa in the range of 9.5-10.5. This high pKa means the amine will be protonated and carry a positive charge in acidic to neutral mobile phases.

    • Phenyl Group: This moiety provides a chromophore for UV detection. Phenylalkanes typically exhibit UV absorbance maxima around 250-270 nm.[8]

    • Alkyl Chain: The pentyl chain with dimethyl substitution contributes to the molecule's hydrophobicity. The estimated logP (octanol-water partition coefficient) is moderately high, suggesting good affinity for a reversed-phase stationary phase if ionic interactions are properly managed.[9][10]

Chromatographic Method Development: A Rationale-Driven Approach

Given the analyte's properties, a reversed-phase approach was selected as the primary method due to its robustness and wide applicability in pharmaceutical analysis.[11] The key to success lies in controlling the ionization of both the analyte and the stationary phase.

Choice of Stationary Phase

A modern, high-purity, end-capped C18 column is the recommended choice.

  • Rationale: End-capping is a process that deactivates most of the acidic residual silanol groups on the silica surface, significantly reducing the secondary interactions that cause peak tailing with basic compounds.[12] Using a column with a high carbon load will enhance retention of the hydrophobic phenylalkyl portion of the molecule.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired separation and peak shape.

  • pH Control: A low pH mobile phase is essential. By operating at a pH of around 3.0, the residual silanol groups on the stationary phase are fully protonated and thus, electrostatically neutral.[12] This minimizes the ionic interaction with the positively charged analyte, leading to a more symmetrical peak.

  • Buffer Selection: A phosphate buffer is a suitable choice for maintaining a stable pH in the desired range.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile will be adjusted to achieve an optimal retention time, typically aiming for a k' (retention factor) between 2 and 10.

Detailed HPLC Protocol: Primary Method (Reversed-Phase)

This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure reliable performance.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar dimensions). It is crucial to use a column from a reputable manufacturer known for good batch-to-batch reproducibility and effective end-capping.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)

    • Phosphoric acid (85%)

    • Water (HPLC grade)

    • 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

Chromatographic Conditions
ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B. A starting point of 60:40 (A:B) is recommended. Adjust the ratio to achieve the desired retention time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time Approximately 10 minutes
System Suitability Testing

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>:[2][3][5][7]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Theoretical Plates (N) ≥ 2000
Quantification

The concentration of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in the sample is calculated by comparing the peak area of the sample to the peak area of the standard solution.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: pH 3.0 Buffer, B: ACN) prep_standard Prepare Standard Solution (100 µg/mL) prep_sample Prepare Sample Solution (Target 100 µg/mL) equilibration Equilibrate System with Mobile Phase prep_sample->equilibration sst_injections System Suitability: 5 Replicate Injections of Standard equilibration->sst_injections check_sst Verify SST Criteria (Tailing, RSD, Plates) sst_injections->check_sst sample_injections Inject Sample Solutions integration Integrate Peak Areas sample_injections->integration check_sst->sample_injections If SST Passes calculation Calculate Concentration integration->calculation

Caption: High-level workflow for the HPLC analysis of 2,2-Dimethyl-5-phenylpentan-1-amine HCl.

Alternative Chromatographic Approaches

For complex matrices or as an orthogonal method for validation, other chromatographic modes can be considered.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography.[9]

  • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water-rich layer forms on the stationary phase, and the analyte partitions between this layer and the bulk mobile phase.

  • Advantages: Provides enhanced retention for polar and basic compounds.

  • Considerations: HILIC can be more sensitive to mobile phase composition and requires careful column equilibration.

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase Silica Silica Surface Polar Functional Groups (e.g., -OH, -NH2) WaterLayer Immobilized Water Layer WaterLayer->Silica:f1 Adsorbed to Stationary Phase Analyte Protonated Amine (Analyte) Analyte->WaterLayer Partitions into Water Layer ACN Acetonitrile (High Concentration)

Caption: Simplified mechanism of retention in HILIC for a polar, basic analyte.

Ion-Pair Chromatography

Ion-pair chromatography can be used to increase the retention of ionic analytes on a reversed-phase column.

  • Mechanism: An ion-pairing reagent (e.g., an alkyl sulfonate like sodium heptanesulfonate) is added to the mobile phase.[10] This reagent forms a neutral ion pair with the protonated amine, increasing its hydrophobicity and thus its retention on the C18 column.

  • Advantages: Can significantly improve retention for highly polar, ionic compounds.

  • Considerations: Ion-pairing reagents can be difficult to remove from the column and may suppress the signal in mass spectrometry detection.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust and reliable solution for the quantitative analysis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. By using a modern, end-capped C18 column and a low-pH mobile phase, the common analytical challenges of poor retention and peak tailing associated with basic amines are effectively overcome. The inclusion of system suitability criteria ensures that the method performs consistently and meets the stringent requirements of the pharmaceutical industry. For orthogonal separations, HILIC presents a viable and effective alternative.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • U.S. Pharmacopeia. (2022).
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Application Notes and Protocols for the In Vitro Evaluation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A First Look at a Novel Phenylalkylamine Derivative

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a chemical entity for which, to date, extensive biological characterization in cell-based systems has not been widely reported in scientific literature. Its structure, featuring a phenyl group separated from a terminal amine by a five-carbon chain with gem-dimethyl substitution, places it within the broad class of phenylalkylamines. This class includes a vast number of compounds with diverse pharmacological activities, most notably as modulators of the central nervous system.

Given the structural motifs present in 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, it is reasonable to hypothesize potential interactions with monoaminergic systems, such as dopaminergic, adrenergic, or serotonergic pathways. However, without empirical data, any proposed mechanism of action remains speculative.

This guide is designed for researchers, scientists, and drug development professionals who are initiating studies with this novel compound. It provides a comprehensive, experience-driven framework for the initial in vitro characterization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. The protocols herein are designed as a self-validating starting point, emphasizing the critical first steps of determining solubility and cytotoxicity before proceeding to more complex functional assays. The causality behind each experimental choice is explained to empower the researcher to make informed decisions and adaptations.

Compound Details:

PropertyValueSource
IUPAC Name 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride[1]
CAS Number 1306606-57-4[1]
Molecular Formula C₁₃H₂₂ClN[1]
Molecular Weight 227.77 g/mol [1]
Chemical Structure

N/A

PART 1: Foundational Characterization - The First Critical Steps

Before any biological effect can be reliably assessed, two fundamental properties of the compound must be determined in the context of your specific experimental system: solubility and cytotoxicity. These initial steps are non-negotiable for scientific integrity and will dictate the concentration range for all subsequent experiments.

Solubility Assessment in Cell Culture Media

The hydrochloride salt form of the compound suggests good aqueous solubility. However, the organic nature of the molecule may lead to precipitation in complex biological media, especially at higher concentrations. Visual inspection is the first and most direct method to assess solubility.

Protocol: Solubility Determination by Visual Inspection

  • Prepare a High-Concentration Stock Solution: Start by preparing a 10 mM or 20 mM stock solution of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in sterile Dimethyl Sulfoxide (DMSO) or ethanol. The choice of solvent is critical; DMSO is a common choice for dissolving organic compounds for cell culture use.[2]

  • Serial Dilution in Media: Serially dilute the stock solution in your complete cell culture medium (e.g., DMEM with 10% FBS) to achieve a range of final concentrations (e.g., 1000 µM, 500 µM, 250 µM, 100 µM, 50 µM, 10 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all conditions and does not exceed a level toxic to your cells (typically ≤ 0.5%).

  • Incubation: Incubate the solutions at 37°C for at least 2 hours, mimicking the conditions of a cell culture experiment.

  • Visual Inspection: Carefully inspect each tube or well against a dark background. Look for any signs of precipitation, cloudiness, or crystallization. A clear solution indicates solubility at that concentration.

  • Microscopic Examination (Optional): For a more sensitive assessment, place a drop of the solution on a microscope slide and examine for micro-precipitates.

  • Expert Insight: The highest concentration that remains visually clear after incubation should be considered the upper limit for your subsequent cell-based assays. Testing beyond this limit can lead to confounding results due to compound precipitation, not biological activity.

Establishing a Non-Toxic Working Range: Cytotoxicity Profiling

Cytotoxicity testing is a cornerstone of in vitro toxicology and is essential for differentiating a specific biological effect from general cellular toxicity.[3][4] We will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies cell membrane damage.[5]

G cluster_0 Initial Experimental Workflow A Solubility Testing (Determine max soluble conc.) B Cytotoxicity Screening (MTT & LDH Assays) A->B Inform concentration selection C Determine Non-Toxic Concentration Range (e.g., IC10 or lower) B->C Analyze dose-response curves D Proceed to Functional Assays C->D Use for subsequent experiments

Caption: Initial workflow for characterizing a novel compound in vitro.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity.[3] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.[6][7]

  • Cell Seeding: Plate your cells of interest (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and recover overnight.

  • Compound Treatment: Prepare serial dilutions of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in complete culture medium, starting from the highest soluble concentration determined previously. A broad range (e.g., 0.1 µM to 1000 µM) is recommended for the initial screen.

  • Incubation: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control. Incubate for a relevant time period (24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no-cell" blank from all other readings. Express the viability of treated cells as a percentage of the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[9]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is crucial to set up three control wells:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation.

    • Medium Background: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox-ONE™ or similar). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction by adding 50 µL of the provided stop solution. Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the medium background absorbance from all values. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Data Interpretation and Working Range Selection:

AssayPrincipleInterpretation of Results
MTT Measures mitochondrial reductase activity (metabolic health).A decrease indicates reduced cell viability or proliferation.
LDH Measures release of cytosolic enzyme (membrane integrity).An increase indicates cell lysis and cytotoxicity.
  • Trustworthiness: By using two assays with different endpoints, you create a self-validating system. If a compound shows a dose-dependent decrease in the MTT signal and a corresponding increase in the LDH signal, you can be confident that it is inducing cell death. If you see a decrease in MTT signal without a significant increase in LDH, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic. For all functional assays, you should use concentrations that show high viability in both assays (e.g., >90% viability).

PART 2: Investigating Potential Mechanisms of Action

Based on the phenylalkylamine scaffold, we can hypothesize that 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride may interact with G protein-coupled receptors (GPCRs) that bind endogenous monoamines.[10] The primary candidates for initial investigation are the adrenergic, dopaminergic, and serotonergic systems.

Hypothesized Signaling Pathways

Adrenergic Signaling: Adrenergic receptors (adrenoceptors) are targets of catecholamines like epinephrine and norepinephrine.[11] They are broadly classified into α and β subtypes, which couple to different G proteins to initiate downstream signaling cascades, often involving adenylyl cyclase and phospholipase C.[12][13]

G cluster_0 Adrenergic Receptor Signaling ligand Adrenergic Ligand (e.g., Epinephrine) ar_beta β-Adrenergic Receptor ligand->ar_beta ar_alpha1 α1-Adrenergic Receptor ligand->ar_alpha1 gs Gαs ar_beta->gs gq Gαq ar_alpha1->gq ac Adenylyl Cyclase gs->ac Activates plc Phospholipase C gq->plc Activates camp cAMP ac->camp ip3_dag IP3 & DAG plc->ip3_dag pka Protein Kinase A camp->pka ca_pkc Ca²⁺ Release & Protein Kinase C ip3_dag->ca_pkc response Cellular Response (e.g., Gene Expression, Metabolism) pka->response ca_pkc->response

Caption: Simplified overview of major adrenergic signaling pathways.

Dopaminergic Signaling: Dopamine receptors are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[14] D1-like receptors typically couple to Gαs to activate adenylyl cyclase, while D2-like receptors couple to Gαi to inhibit it.[15]

G cluster_1 Dopaminergic Receptor Signaling dopamine Dopamine d1_receptor D1-like Receptor (D1, D5) dopamine->d1_receptor d2_receptor D2-like Receptor (D2, D3, D4) dopamine->d2_receptor gs Gαs d1_receptor->gs gi Gαi d2_receptor->gi ac Adenylyl Cyclase gs->ac Activates gi->ac Inhibits camp cAMP ac->camp response Cellular Response camp->response

Caption: Opposing effects of D1-like and D2-like dopamine receptors on cAMP.

Serotonergic Signaling: Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT3 ion channel).[16] They can couple to Gαs, Gαi, or Gαq to regulate a wide array of cellular functions.[17]

G cluster_2 Serotonergic Receptor Signaling serotonin Serotonin (5-HT) receptor_s 5-HT Receptor (e.g., 5-HT4/6/7) serotonin->receptor_s receptor_i 5-HT Receptor (e.g., 5-HT1/5) serotonin->receptor_i receptor_q 5-HT Receptor (e.g., 5-HT2) serotonin->receptor_q gs Gαs receptor_s->gs Activates gi Gαi receptor_i->gi Inhibits gq Gαq receptor_q->gq Activates ac Adenylyl Cyclase gs->ac Activates gi->ac Inhibits plc Phospholipase C gq->plc Activates camp cAMP ac->camp ip3_dag IP3 & DAG plc->ip3_dag response Diverse Cellular Responses camp->response ip3_dag->response

Caption: Diverse G-protein coupling of serotonin receptor subtypes.

Proposed Functional Assays

Once a non-toxic concentration range is established, you can proceed to investigate the compound's effect on these pathways.

  • Choice of Cell Line: The selection of an appropriate cell line is paramount. Use cell lines known to endogenously express the receptor of interest (e.g., SH-SY5Y for dopaminergic receptors) or use engineered cell lines that stably overexpress a specific receptor subtype (e.g., HEK293-D2R).

  • Second Messenger Assays (cAMP and Calcium Flux):

    • cAMP Assays: These assays (e.g., HTRF, ELISA) measure the intracellular accumulation of cyclic AMP. They are ideal for studying receptors coupled to Gαs (which increase cAMP) or Gαi (which decrease forskolin-stimulated cAMP levels).

    • Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes (e.g., Fluo-4) to measure changes in intracellular calcium concentrations. They are used to study receptors coupled to Gαq, which activate the PLC-IP3 pathway leading to calcium release from intracellular stores.

  • Experimental Design for Functional Assays:

    • Agonist Mode: Treat cells with varying concentrations of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride (within the non-toxic range) and measure the response (e.g., cAMP production or calcium flux). Compare the response to a known reference agonist for that receptor.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of your compound. Then, stimulate the cells with a known agonist at its EC₅₀ concentration (the concentration that produces 50% of its maximal effect). A decrease in the agonist's response indicates antagonistic activity.

Conclusion and Future Directions

The study of any novel chemical entity in a biological context must begin with a rigorous and systematic foundation. This guide provides the essential framework and detailed protocols for the initial in vitro characterization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. By first establishing its solubility and cytotoxicity profiles, researchers can ensure that subsequent functional data is both reliable and interpretable. The proposed investigations into its effects on adrenergic, dopaminergic, and serotonergic signaling pathways offer a logical starting point based on its chemical structure. The results from these initial studies will be crucial in guiding the future direction of research into the biological activities and potential therapeutic applications of this compound.

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Application Notes and Protocols for 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride: A Hypothetical Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a novel compound with limited publicly available research data. The following application notes and protocols are presented as a hypothetical guide for research purposes, based on the structural characteristics of the molecule and established methodologies for the broader class of substituted phenethylamines. All procedures should be conducted by qualified personnel in a controlled laboratory setting, adhering to all applicable safety regulations.

Introduction: A Structural Perspective

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride belongs to the vast family of substituted phenethylamines, a class of compounds known for their diverse psychoactive properties.[1][2][3] The core phenethylamine structure consists of a phenyl ring attached to an amino group via a two-carbon chain.[1][2] Substitutions on the phenyl ring, side chain, or amino group can drastically alter the pharmacological profile, leading to a wide range of effects including stimulant, hallucinogenic, and entactogenic properties.[1]

The structure of 2,2-Dimethyl-5-phenylpentan-1-amine suggests potential interactions with monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.[1][4] The phenylpentyl group introduces significant lipophilicity, which may influence its ability to cross the blood-brain barrier and its affinity for various receptors and transporters. The dimethyl substitution at the beta-position of the ethylamine backbone is a unique feature that could modulate its metabolic stability and interaction with biological targets.

This document provides a framework for the initial characterization and investigation of this novel research chemical.

Physicochemical Properties and Handling

PropertyPredicted Value/InformationSource
Molecular FormulaC13H21N • HClChemBK
AppearanceWhite to off-white solid (predicted)General knowledge of amine hydrochlorides
SolubilitySoluble in water and polar organic solvents (e.g., ethanol, DMSO)General knowledge of amine hydrochlorides
StorageStore in a cool, dry, well-ventilated place away from incompatible substances. Keep container tightly closed.[5][6][7]
Safety and Handling Precautions:

As a novel primary amine hydrochloride, 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride should be handled with care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for assessing potential hazards.[8] For primary amines, common hazards include:

  • Skin corrosion/irritation: May cause skin irritation or burns upon contact.[9]

  • Serious eye damage/eye irritation: May cause serious eye damage.[9][10]

  • Acute toxicity: May be harmful if swallowed or inhaled.[10]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[7] Work in a well-ventilated area or a fume hood.

Spill and Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Proposed Synthesis and Characterization

A plausible synthetic route to 2,2-Dimethyl-5-phenylpentan-1-amine could involve the reaction of a suitable alkyl halide with a nitrogen-containing nucleophile, followed by reduction or hydrolysis.[11][12] For instance, a multi-step synthesis could be envisioned starting from commercially available precursors.

Characterization Workflow:

A rigorous characterization is essential to confirm the identity and purity of a novel compound.

Caption: Workflow for the synthesis and characterization of a novel research chemical.

In Vitro Pharmacological Profiling: Hypothetical Protocols

Based on its phenethylamine scaffold, a primary area of investigation would be its interaction with monoamine transporters and receptors.

Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific transporter.[13] These assays typically use cell lines (e.g., HEK293) stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).[13][14]

Objective: To determine the binding affinity (Ki) of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride for DAT, SERT, and NET.

Principle: The assay measures the ability of the test compound to compete with a specific radioligand for binding to the transporter.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Cocaine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Assay buffer (e.g., Tris-HCl with appropriate salts)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Preparation: Culture the transfected HEK293 cells to confluency and prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride).

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay

Many substituted phenethylamines exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype, which is associated with hallucinogenic effects.[15][16][17]

Objective: To determine the binding affinity (Ki) of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride for the human 5-HT2A receptor.

Protocol: This assay follows a similar principle to the transporter binding assays, using cell membranes from cells expressing the 5-HT2A receptor and a specific radioligand such as [³H]Ketanserin.[18]

In Vivo Behavioral Screening: Hypothetical Protocols

In vivo studies in animal models can provide insights into the potential psychoactive effects of a novel compound.

Locomotor Activity Assessment in Mice

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[19][20][21][22][23]

Objective: To evaluate the effect of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride on spontaneous locomotor activity in mice.

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor the animal's movement.[19][22]

Procedure:

  • Acclimation: Bring the mice to the testing room at least 30-60 minutes before the experiment to acclimate.[22][23]

  • Dosing: Administer 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

  • Testing: After a specified pretreatment time, place the mouse in the center of the open field arena and record its activity for a set duration (e.g., 30-60 minutes).[21]

  • Data Collection: The tracking system will record parameters such as:

    • Total distance traveled

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena

Data Analysis: Compare the activity parameters of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in locomotor activity may suggest stimulant properties, while a decrease could indicate sedative effects.

Workflow for In Vivo Behavioral Screening:

Caption: A typical workflow for an in vivo open field test.

Conclusion and Future Directions

The provided application notes and protocols offer a hypothetical framework for the initial investigation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. Based on its structural similarity to other substituted phenethylamines, it is plausible that this compound will exhibit activity at monoamine transporters and/or receptors, potentially leading to stimulant or other psychoactive effects. The proposed in vitro and in vivo assays are standard methods in neuropharmacology for characterizing such compounds. Further research could expand upon these initial studies to include more detailed structure-activity relationship analyses, investigation of other potential biological targets, and assessment of its metabolic profile. As with any novel research chemical, a cautious and systematic approach is paramount to ensure safety and generate reliable scientific data.

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Application Notes and Protocols for the Synthesis and Characterization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a novel primary amine with potential applications in medicinal chemistry and drug development. Its structure, featuring a neopentyl group attached to a phenylpentyl backbone, suggests possible interactions with various biological targets. As a primary amine, it serves as a valuable scaffold for further chemical modifications and as a potential pharmacophore in its own right. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biological testing and formulation development.

This document provides a comprehensive experimental guide for the synthesis, purification, and analytical characterization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in their successful implementation.

Proposed Synthetic Pathway

A multi-step synthetic route is proposed for the preparation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, starting from commercially available materials. The overall workflow is depicted below.

Synthetic_Workflow 3-phenylpropanal 3-phenylpropanal Step_1 Step 1: Grignard Reaction 3-phenylpropanal->Step_1 tert-Butylmagnesium_chloride tert-Butylmagnesium chloride (Grignard Reagent) tert-Butylmagnesium_chloride->Step_1 Intermediate_1 Intermediate 1: 2,2-Dimethyl-5-phenylpentan-1-ol Step_1->Intermediate_1 Step_2 Step 2: Tosylation Intermediate_1->Step_2 Tosyl_chloride Tosyl chloride, Pyridine Tosyl_chloride->Step_2 Intermediate_2 Intermediate 2: 2,2-Dimethyl-5-phenylpentyl tosylate Step_2->Intermediate_2 Step_3 Step 3: Azide Formation Intermediate_2->Step_3 Sodium_azide Sodium azide (NaN3) Sodium_azide->Step_3 Intermediate_3 Intermediate 3: 1-Azido-2,2-dimethyl-5-phenylpentane Step_3->Intermediate_3 Step_4 Step 4: Reduction Intermediate_3->Step_4 LiAlH4 Lithium aluminum hydride (LiAlH4) LiAlH4->Step_4 Intermediate_4 Intermediate 4: 2,2-Dimethyl-5-phenylpentan-1-amine Step_4->Intermediate_4 Step_5 Step 5: Salt Formation Intermediate_4->Step_5 HCl HCl in diethyl ether HCl->Step_5 Final_Product Final Product: 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride Step_5->Final_Product

Caption: Proposed multi-step synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2-Dimethyl-5-phenylpentan-1-ol (Intermediate 1)

This step involves a Grignard reaction, a classic carbon-carbon bond-forming reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Magnesium turnings24.311202.92 g
1-Bromo-3-phenylpropane199.0710019.91 g
Pivalaldehyde86.131008.61 g
Anhydrous diethyl ether--250 mL
Saturated aqueous NH4Cl--100 mL

Protocol:

  • To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-3-phenylpropane in 100 mL of anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction should start spontaneously, as indicated by heat evolution and bubbling. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve pivalaldehyde in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2-dimethyl-5-phenylpentan-1-ol as a colorless oil.

Step 2-4: Conversion to 2,2-Dimethyl-5-phenylpentan-1-amine (Intermediate 4)

This three-step sequence involves converting the alcohol to a good leaving group (tosylate), followed by nucleophilic substitution with azide, and finally reduction to the primary amine. This is a reliable method for converting alcohols to primary amines.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2,2-Dimethyl-5-phenylpentan-1-ol192.30509.62 g
p-Toluenesulfonyl chloride (TsCl)190.656011.44 g
Pyridine79.10-50 mL
Sodium azide (NaN3)65.011509.75 g
Dimethylformamide (DMF)--100 mL
Lithium aluminum hydride (LiAlH4)37.95752.85 g
Anhydrous tetrahydrofuran (THF)--150 mL
1 M NaOH solution--As needed

Protocol:

  • Tosylation: Dissolve 2,2-dimethyl-5-phenylpentan-1-ol in pyridine at 0 °C and add p-toluenesulfonyl chloride portion-wise. Stir the reaction at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude tosylate, which can be used in the next step without further purification.

  • Azide Formation: Dissolve the crude tosylate in DMF and add sodium azide. Heat the mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

  • Reduction: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH4 in anhydrous THF. Cool the suspension to 0 °C and add a solution of the crude azide in THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude 2,2-dimethyl-5-phenylpentan-1-amine. The crude amine can be purified by distillation under reduced pressure or used directly for salt formation.

Step 5: Formation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride (Final Product)

The final step is the conversion of the free amine to its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify.

Materials:

ReagentQuantity
2,2-Dimethyl-5-phenylpentan-1-amine40 mmol
Anhydrous diethyl ether100 mL
2 M HCl in diethyl ether~25 mL

Protocol:

  • Dissolve the crude 2,2-dimethyl-5-phenylpentan-1-amine in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[1]

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow Final_Product 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride Structural_Elucidation Structural Elucidation Final_Product->Structural_Elucidation Purity_Assessment Purity Assessment Final_Product->Purity_Assessment NMR NMR Spectroscopy (1H and 13C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared Spectroscopy (IR) Structural_Elucidation->IR HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC EA Elemental Analysis (CHN) Purity_Assessment->EA

Caption: Analytical workflow for the characterization of the final product.

Expected Analytical Data

¹H NMR Spectroscopy (500 MHz, CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
C(CH₃)₃~0.90s9H
Ph-CH₂-CH₂-~1.65m2H
Ph-CH₂-~2.60t2H
C(CH₃)₃-CH₂-NH₃⁺~2.80s2H
Phenyl protons~7.15-7.30m5H
-NH₃⁺~8.20 (broad)br s3H

Note: Chemical shifts are estimations and may vary. The neopentyl group typically shows a sharp singlet for the nine equivalent protons.[2]

¹³C NMR Spectroscopy (125 MHz, CDCl₃):

Carbon AtomExpected Chemical Shift (ppm)
C(CH₃)₃~25
Ph-CH₂-CH₂-~30
C(CH₃)₃~33
Ph-CH₂-~36
C(CH₃)₃-CH₂-NH₃⁺~50
Phenyl C (para)~126
Phenyl C (ortho, meta)~128
Phenyl C (ipso)~142

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: m/z 192.17 (for the free amine, C₁₃H₂₁N)

  • Major Fragmentation Ions: Expect fragmentation patterns consistent with the loss of the neopentyl group and cleavage along the alkyl chain.

Infrared (IR) Spectroscopy (KBr pellet):

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200-3000 (broad)
C-H stretch (sp³)2960-2850
C-H stretch (sp²)3100-3000
C=C stretch (arom)1600, 1480
Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds.[3]

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase.

The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Applications in Drug Development

The structural motifs within 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride suggest several avenues for investigation in drug discovery:

  • CNS Agents: The phenylalkylamine scaffold is present in many centrally acting drugs.

  • Enzyme Inhibitors: The primary amine can be functionalized to target the active sites of various enzymes.

  • Molecular Probes: The compound can be derivatized with fluorescent tags or other labels for use as a molecular probe in biological systems.

Further studies, including in vitro and in vivo assays, are required to elucidate the specific pharmacological profile of this compound.

References

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  • Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
  • Reductive Amination with a Scavenger: The Most “Combin
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  • ScienceMadness Discussion Board. (2008). Converting to the hydrochloric salt for storage?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Retrieved from [Link]

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Phenylpentanamines: A Comprehensive Guide to Therapeutic Applications and Research Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylpentanamine scaffold, a versatile chemical framework, has emerged as a significant area of interest in medicinal chemistry. Its amenability to structural modification allows for the generation of a diverse array of compounds with the potential to modulate a wide range of biological targets. This guide provides a detailed exploration of the potential therapeutic applications of phenylpentanamines, with a focus on their neuropharmacological, cardiovascular, analgesic, and anti-inflammatory properties. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering detailed protocols and a robust scientific foundation for researchers in the field.

The Phenylpentanamine Core: A Privileged Scaffold in Drug Discovery

The fundamental structure of a phenylpentanamine consists of a phenyl ring linked to a five-carbon (pentyl) chain with a terminal amine group. This basic architecture is a fertile ground for chemical derivatization. Modifications to the phenyl ring, alterations in the pentanamine chain, and substitutions on the amine moiety can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

One of the most well-studied classes of phenylpentanamine derivatives is the pyrovalerone series of compounds. Pyrovalerone and its analogs are characterized by a β-keto group and a pyrrolidine ring incorporating the amine. These structural features are pivotal to their potent activity as monoamine reuptake inhibitors.

Neuropharmacological Applications: Modulating Monoamine Neurotransmission

A primary focus of phenylpentanamine research has been their interaction with the central nervous system, particularly their ability to modulate the levels of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Mechanism of Action: Inhibition of Dopamine and Norepinephrine Transporters

Many psychoactive phenylpentanamines, including pyrovalerone and its analogs, function as potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By blocking these transporters, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission. This mechanism is the basis for their stimulant effects and holds therapeutic potential for conditions characterized by monoaminergic dysregulation, such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Notably, many of these compounds exhibit lower affinity for the serotonin transporter (SERT), contributing to a more selective pharmacological profile.[1]

Signaling Pathway: Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Norepinephrine Norepinephrine Norepinephrine->Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT DAT NET NET Phenylpentanamine Phenylpentanamine (e.g., Pyrovalerone) Phenylpentanamine->DAT Phenylpentanamine->NET Synaptic_Cleft_DA Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft_DA->DA_Receptor Synaptic_Cleft_NE Synaptic_Cleft_NE->NET Reuptake NE_Receptor Norepinephrine Receptors Synaptic_Cleft_NE->NE_Receptor Postsynaptic_Effect Postsynaptic Signal DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Caption: Phenylpentanamines blocking DAT and NET, increasing synaptic neurotransmitter levels.

Synthesis and Characterization of Pyrovalerone Analogs

The synthesis of pyrovalerone and its analogs is a well-established process. A common synthetic route involves the reaction of a substituted benzoyl chloride with a Grignard reagent derived from a protected aminopentane, followed by deprotection.[2]

Experimental Protocol: General Synthesis of Pyrovalerone Analogs

Materials:

  • Substituted benzoyl chloride

  • Magnesium turnings

  • 1-bromo-2-pentanone ethylene ketal

  • Pyrrolidine

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine. Slowly add a solution of 1-bromo-2-pentanone ethylene ketal in anhydrous THF to initiate the Grignard reaction.

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of the substituted benzoyl chloride in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify with 2M HCl to hydrolyze the ketal protecting group.

  • Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aminopentanophenone.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Evaluation of DAT/NET Inhibition

The potency of phenylpentanamine derivatives as monoamine transporter inhibitors is typically assessed using in vitro uptake assays in cell lines stably expressing the respective transporters.[3]

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]Dopamine

  • Test phenylpentanamine compound

  • Nomifensine (as a positive control and for determining non-specific uptake)

  • Uptake buffer (e.g., modified Tris-HEPES buffer, pH 7.1)

  • 96-well microplates

  • Scintillation cocktail and counter

Procedure:

  • Cell Plating: Plate hDAT-expressing HEK293 cells into a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[4]

  • Compound Incubation: On the day of the assay, wash the cells with uptake buffer. Add varying concentrations of the test compound or vehicle to the wells and pre-incubate for 20 minutes at 25°C.[4]

  • Initiation of Uptake: Add [³H]Dopamine (final concentration of 50 nM) to each well and incubate for 10 minutes at 25°C.[4]

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail. Quantify the amount of [³H]Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by performing a non-linear regression analysis of the inhibition data.

Data Presentation: Monoamine Transporter Inhibition Profile

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Pyrovalerone5428>10,000
Analog A2515>10,000
Analog B11285>10,000

Cardiovascular Effects: A Critical Safety Consideration

The stimulant properties of many phenylpentanamines can lead to significant cardiovascular effects, including tachycardia and hypertension.[5][6] These effects are primarily mediated by the increased levels of norepinephrine, which acts on adrenergic receptors in the cardiovascular system. Therefore, a thorough cardiovascular safety assessment is crucial in the development of any phenylpentanamine-based therapeutic.

Experimental Workflow: Cardiovascular Safety Assessment

cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Data Analysis hERG_Assay hERG Channel Patch Clamp Assay QT_Prolongation Assessment of QT Prolongation Risk hERG_Assay->QT_Prolongation Telemetry Cardiovascular Telemetry in Conscious Animals Hemodynamic_Changes Evaluation of Hemodynamic Changes (BP, HR) Telemetry->Hemodynamic_Changes Final_Risk_Assessment Final_Risk_Assessment QT_Prolongation->Final_Risk_Assessment Hemodynamic_Changes->Final_Risk_Assessment

Caption: Workflow for assessing the cardiovascular safety of phenylpentanamine derivatives.

hERG Channel Assay for Arrhythmia Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[7] Therefore, assessing the potential of phenylpentanamine derivatives to block the hERG channel is a critical early-stage safety screen.

Experimental Protocol: Automated Patch Clamp hERG Assay

Materials:

  • CHO or HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch)

  • Extracellular and intracellular recording solutions

  • Test phenylpentanamine compound

  • Known hERG channel blocker (e.g., dofetilide) as a positive control

Procedure:

  • Cell Preparation: Culture and prepare a single-cell suspension of hERG-expressing cells.

  • Automated Patch Clamp: Load the cells and solutions onto the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp recordings.

  • Voltage Protocol: Apply a standardized voltage protocol to elicit hERG currents.[8]

  • Compound Application: Apply a range of concentrations of the test compound to the cells and record the effect on the hERG current until a steady-state inhibition is reached.[9]

  • Data Analysis: Measure the reduction in the hERG current at each concentration and calculate the IC₅₀ value.

Analgesic and Anti-inflammatory Potential: Emerging Applications

While the primary focus has been on their neuropharmacological effects, some evidence suggests that certain phenyl-substituted amine derivatives may possess analgesic and anti-inflammatory properties.[10] The mechanisms underlying these potential effects are not yet fully elucidated but may involve modulation of inflammatory pathways.

In Vivo Assessment of Analgesic Activity

The acetic acid-induced writhing test is a common in vivo model used to screen for peripheral analgesic activity.[11][12]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

Materials:

  • Male Swiss albino mice

  • Test phenylpentanamine compound

  • 0.6% acetic acid solution

  • Standard analgesic drug (e.g., diclofenac) as a positive control

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions and divide them into groups (e.g., vehicle control, positive control, and test compound groups).

  • Drug Administration: Administer the test compound, vehicle, or standard drug to the respective groups of animals (e.g., intraperitoneally or orally).

  • Induction of Writhing: After a specified pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[13]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the anti-inflammatory activity of novel compounds.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats

  • Test phenylpentanamine compound

  • 1% carrageenan solution in saline

  • Standard anti-inflammatory drug (e.g., indomethacin) as a positive control

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats and divide them into experimental groups.

  • Drug Administration: Administer the test compound, vehicle, or standard drug to the respective groups.

  • Induction of Edema: After a specified pre-treatment time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Conclusion and Future Directions

Phenylpentanamines represent a promising class of compounds with diverse therapeutic potential. Their ability to modulate monoamine neurotransmission has established them as valuable leads in the development of treatments for neurological and psychiatric disorders. Furthermore, emerging evidence of their potential analgesic and anti-inflammatory properties warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To design more potent and selective phenylpentanamine derivatives for specific therapeutic targets.

  • Elucidation of Mechanisms: To gain a deeper understanding of the molecular mechanisms underlying their analgesic and anti-inflammatory effects.

  • Comprehensive Safety Profiling: To thoroughly evaluate the cardiovascular and other potential off-target effects of novel phenylpentanamine compounds.

The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this fascinating class of molecules.

References

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI.
  • Synthesis, analgesic and anti inflammatory activities of some new fenam
  • The Synthesis and Evaluation of the Cardiovascular Activity of Novel Imidazole Ring Systems. (n.d.). ODU Digital Commons.
  • In Vitro Anti-Inflammatory and Antimicrobial Activities of Phenylpropanoids from Piper betle L. (Piperaceae) | Request PDF. (n.d.).
  • Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. (n.d.). PubMed Central.
  • Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2 ... (n.d.). PubMed.
  • Pharmacological mechanisms underlying the cardiovascular effects of the “bath salt” constituent 3,4‐methylenedioxypyrovalerone (MDPV). (n.d.). PubMed Central.
  • hERG toxicity assessment: Useful guidelines for drug design. (2020). PubMed.
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • Design, synthesis and biological evaluation of novel ligustrazinylated derivatives as potent cardiovascular agents. (n.d.). MedChemComm (RSC Publishing).
  • Carrageenan-induced inflammation assay, paw diameter in... (n.d.).
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • In Vitro Anti-Inflammatory and Antimicrobial Activities of Phenylpropanoids from Piper betle L. (Piperaceae). (n.d.). Semantic Scholar.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Acetic acid induced painful endogenous infliction in writhing test on mice. (n.d.). PubMed Central.
  • [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. (n.d.). PubMed.
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
  • (PDF) Pharmacological characterization of designer cathinones. (2025).
  • In-Vivo Models for Management of Pain. (n.d.). SciRP.org.
  • Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. (n.d.). Academic Journals.
  • (PDF) In-Vivo Models for Management of Pain. (2025).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA.
  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW.
  • Effects of repeated binge intake of the pyrovalerone cathinone derivative 3,4-methylenedioxypyrovalerone on prefrontal cytokine levels in rats – a preliminary study. (2023). Frontiers.
  • ORIGINAL PAPER. (n.d.). AJOL.
  • Carrageenan Induced Paw Edema (R
  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed.
  • Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV)
  • Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae)
  • Early identification of hERG liability in drug discovery programs by automated p
  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025).
  • Carrageenan Induced Paw Edema Model. (n.d.).
  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-p

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Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and formulation of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a primary amine salt. The hydrochloride salt form is typically chosen to enhance the aqueous solubility of the parent amine, a common strategy in drug development to improve bioavailability.[1] However, despite this modification, researchers may still encounter solubility and stability challenges. This guide will address these potential issues systematically.

Molecular Structure and Properties:

  • Chemical Name: 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

  • CAS Number: 1306606-57-4

  • Molecular Formula: C₁₃H₂₂ClN

  • Molecular Weight: 227.77 g/mol

Frequently Asked Questions (FAQs)

Q1: Why is my 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride not dissolving in water, even though it is a salt?

While the hydrochloride salt is designed to be more water-soluble than the free base, its solubility is not infinite and can be affected by several factors. The bulky, nonpolar phenylpentan portion of the molecule contributes to its lipophilicity, which can limit aqueous solubility. Ensure you are not exceeding its solubility limit. Gentle heating and agitation can aid dissolution. If solubility remains an issue, consider alternative solvent systems or pH adjustment as discussed in the troubleshooting section.

Q2: What is the expected pH of a solution of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in pure water?

As the salt of a weak base (the amine) and a strong acid (hydrochloric acid), a solution of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in water will be acidic due to the hydrolysis of the ammonium cation. The exact pH will depend on the concentration, but you can expect it to be in the range of 4-6.

Q3: Can I convert the hydrochloride salt back to the free amine?

Yes, the free amine can be generated by basifying a solution of the hydrochloride salt. The addition of a base, such as sodium hydroxide or sodium bicarbonate, will neutralize the hydrochloric acid and deprotonate the ammonium salt, leading to the precipitation of the free amine, which is less water-soluble. This process is often an exothermic reaction and should be handled with care.

Q4: Is 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride prone to degradation?

Like many amine compounds, it can be susceptible to oxidative degradation. Additionally, under certain conditions, it may be susceptible to other degradation pathways. It is recommended to store the compound in a well-sealed container, protected from light and air. For solutions, it is best to prepare them fresh. A forced degradation study can help to understand the stability of the molecule under various stress conditions.[2][3][4]

Troubleshooting Guide: Solubility Issues

Problem 1: Incomplete Dissolution in Aqueous Buffers

You are attempting to prepare a solution of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in a phosphate-buffered saline (PBS) at pH 7.4, but the compound is not fully dissolving.

Potential Causes and Solutions:

  • pH-Dependent Solubility: The solubility of amines is highly dependent on pH.[5][6] At a higher pH (like 7.4), a portion of the amine salt may convert to the less soluble free base form, leading to precipitation or incomplete dissolution.

    • Troubleshooting Steps:

      • Measure the pH of the final suspension. If it is higher than anticipated, this could be the cause.

      • Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5) where the amine will be fully protonated and more soluble.

      • If the final application requires a higher pH, consider preparing a concentrated stock solution in a low pH buffer and then diluting it into the final medium. Be mindful of potential precipitation upon dilution.

  • Common Ion Effect: If your buffer contains chloride ions (e.g., from NaCl in PBS), this can suppress the dissolution of the hydrochloride salt due to the common ion effect.[7]

    • Troubleshooting Steps:

      • Try preparing your solution in a buffer system that does not contain chloride ions, such as a phosphate or citrate buffer prepared with the corresponding sodium or potassium salts that are not chlorides.

      • If chloride is essential for your experiment, you may need to work at a lower concentration of the amine hydrochloride or use a co-solvent to enhance solubility.

Problem 2: Precipitation When Switching from Organic to Aqueous Solvents

You have dissolved 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in an organic solvent like DMSO for a stock solution and observe precipitation when diluting it into an aqueous buffer for your experiment.

Potential Causes and Solutions:

  • Solvent Miscibility and Polarity Shift: While DMSO is miscible with water, the significant change in solvent polarity upon dilution can cause the compound to crash out of solution, especially if the final concentration in the aqueous medium is above its solubility limit.

    • Troubleshooting Steps:

      • Reduce the organic solvent percentage: Keep the final concentration of the organic solvent in your aqueous medium as low as possible (ideally <1%).

      • Use a different organic solvent: Consider less non-polar miscible solvents such as ethanol or methanol for your stock solution, as they may allow for a smoother transition into the aqueous phase.

      • Serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.

      • Use of surfactants or co-solvents: The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG 400) to the final aqueous medium can help to maintain the solubility of the compound.[8]

Experimental Protocols

Protocol 1: Determining Approximate Aqueous Solubility

This protocol outlines a simple shake-flask method to estimate the equilibrium solubility of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in a given aqueous buffer.

Materials:

  • 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

  • Selected aqueous buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride to a vial containing a known volume of the buffer. Ensure there is undissolved solid material at the bottom.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • The calculated concentration represents the approximate equilibrium solubility at that temperature and pH.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its potential degradation products.[9]

Objective: To develop an HPLC method that can separate the parent compound from degradation products generated under forced degradation conditions.

Forced Degradation Study:

  • Prepare solutions of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in:

    • 0.1 N HCl (acid hydrolysis)

    • 0.1 N NaOH (base hydrolysis)

    • 3% H₂O₂ (oxidation)

  • Expose these solutions, along with a solution in pure water and solid powder, to:

    • Heat (e.g., 60°C) for 24 hours.

    • UV light (e.g., 254 nm) for 24 hours.

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase it to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm)

  • Injection Volume: 10 µL

The goal is to achieve baseline separation between the peak for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and any new peaks that appear in the stressed samples.

Data Presentation

Table 1: Hypothetical Solubility Profile of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Solvent SystemTemperature (°C)Approximate Solubility (mg/mL)
Deionized Water255 - 10
0.1 N HCl25> 50
PBS (pH 7.4)25< 1
Ethanol25> 100
DMSO25> 200

Note: These are illustrative values and should be experimentally determined.

Visualizations

Diagram 1: pH-Solubility Relationship

The following diagram illustrates the expected trend of solubility as a function of pH for a primary amine hydrochloride.

pH_Solubility cluster_pH Solution pH cluster_Solubility Expected Solubility Low_pH Low pH (e.g., < 4) High_Sol High Solubility Low_pH->High_Sol Fully Protonated (R-NH3+) Mid_pH Intermediate pH Med_Sol Moderate Solubility Mid_pH->Med_Sol Equilibrium (R-NH3+ <=> R-NH2) High_pH High pH (e.g., > 8) Low_Sol Low Solubility High_pH->Low_Sol Mainly Free Base (R-NH2)

Caption: pH effect on amine hydrochloride solubility.

Diagram 2: Troubleshooting Workflow for Incomplete Dissolution

This workflow provides a decision tree for addressing solubility challenges.

Caption: Decision tree for solubility issues.

References

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. Retrieved from [Link]

  • Hu, L., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8413-8424. Retrieved from [Link]

  • Kim, J. S., Park, J. H., & Lee, P. I. (2018). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 10(4), 213. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2016). Pharmaceutical stress testing: predicting drug degradation. CRC press. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-460. Retrieved from [Link]

  • ICH. (2003). Q1A (R2) Stability testing of new drug substances and products. Retrieved from [Link]

  • Serajuddin, A. T. (1999). Salt formation to improve drug solubility. Advanced drug delivery reviews, 39(1-3), 87-109. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Retrieved from [Link]

  • ChemBK. (n.d.). 2,2-Dimethyl-5-phenylpentan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate.... Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

  • Scribd. (n.d.). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-1-phenylpropan-2-amine. Retrieved from [Link]

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Technical Support Center: 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability in Preclinical Research

Introduction:

Welcome to the technical support guide for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. As a novel phenylalkylamine derivative, understanding its behavior in solution is paramount for generating reliable and reproducible data in early-stage drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the solution stability of this compound. We will delve into the fundamental principles governing its stability, provide robust troubleshooting protocols, and offer practical guidance based on established scientific principles for amine hydrochloride compounds.

The stability of a drug substance in solution is a critical parameter that can influence its pharmacological and toxicological profile. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and variability in experimental results. This guide will equip you with the knowledge to anticipate and address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in an aqueous solution?

A1: The stability of a phenylalkylamine hydrochloride salt in an aqueous solution is primarily influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. Amine salts can be susceptible to degradation at neutral to alkaline pH. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0, making their aqueous solutions basic.[1] The hydrochloride salt will create a slightly acidic solution upon dissolution, which generally favors stability.[2]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[3][4] It is crucial to establish the acceptable temperature range for solution storage and handling.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[4][5] The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing.[6][7][8]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for amines.[9][10][11] Functional groups with labile hydrogens, such as those at benzylic or allylic positions, are particularly susceptible.[5]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.[12][13] It is essential to use high-purity solvents and avoid sources of metal contamination.

Q2: I've observed a change in the color and clarity of my stock solution over time. What could be the cause?

A2: A change in the physical appearance of a solution, such as color development or precipitation, is a strong indicator of chemical instability. For a phenylalkylamine compound, this could be due to:

  • Oxidative Degradation: Oxidation of amines can lead to the formation of colored byproducts. This process is often initiated by radicals and can be accelerated by light and metal ions.[9]

  • pH Shift and Precipitation: If the solution is not adequately buffered, absorption of atmospheric CO2 can lower the pH, or interaction with container surfaces could alter it, potentially leading to the precipitation of the free base if its solubility is exceeded.

  • Formation of Insoluble Degradants: Degradation products may have lower solubility in the chosen solvent system, leading to the formation of a precipitate.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to exclude light.

  • Deoxygenate Solvent: Prepare solutions using a solvent that has been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Control pH: Use a suitable buffer system to maintain a stable pH, preferably in the acidic range where the amine is protonated and generally more stable.

  • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal contaminants.

Q3: My analytical results show a decrease in the concentration of the parent compound over a short period. How can I confirm if this is due to degradation?

A3: A decrease in the parent compound concentration is a quantitative indicator of instability. To confirm degradation and identify the cause, a systematic approach is necessary. This involves conducting forced degradation studies.[5][14]

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[5] This helps to identify potential degradation products and establish degradation pathways.[5]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

Scenario: You are performing an HPLC analysis of a solution of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and observe unexpected peaks that were not present in the initial analysis of the solid material.

Potential Causes:

  • Degradation: The compound may be degrading in the dissolution solvent or under the analytical conditions.

  • Solvent-Related Artifacts: The solvent itself may be contributing to the extraneous peaks.[15]

  • Contamination: The sample or mobile phase may be contaminated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Guide 2: Establishing Appropriate Solution Storage Conditions

Objective: To determine the optimal storage conditions (temperature, light exposure, and pH) for your experimental solutions to minimize degradation.

Methodology: Short-Term Stability Study

This protocol outlines a short-term study to quickly assess the stability of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride under various conditions.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of the compound in your desired experimental solvent (e.g., water, PBS, DMSO/aqueous buffer).

  • Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under a matrix of conditions:

    • Temperature: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).

    • Light Exposure: Protect one set of samples from light (amber vials or foil-wrapped) and expose another set to ambient laboratory light. For more rigorous testing, use a photostability chamber according to ICH Q1B guidelines.[6][7][16]

    • pH (if aqueous): Prepare solutions in buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Analysis: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[17][18][19]

Data Presentation:

ConditionTime (hours)% Parent Compound RemainingAppearance of Degradation Products (Peak Area %)
4°C, Dark 01000
2499.8<0.1
4899.50.2
25°C, Dark 01000
2498.20.8
4896.51.5
25°C, Light 01000
2495.12.5
4890.34.7
40°C, Dark 01000
2492.43.8
4885.17.9

Interpretation: The data in the table will help you identify the conditions under which your compound is most stable. For example, if significant degradation is observed at 25°C in the light, it indicates that the compound is photosensitive and should be protected from light during experiments.

Advanced Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the degradation profile of a new chemical entity.[5][14] This study will help in developing a stability-indicating analytical method.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.[5][11]

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.[5][11]

  • Oxidative Degradation: Treat the compound with 3% H2O2 at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the compound in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A sample protected from light should be used as a control.[6]

Analysis and Method Validation:

Following exposure to these stress conditions, analyze the samples using HPLC, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products. The goal is to develop an HPLC method that can separate the parent compound from all major degradation products, thus demonstrating its specificity as a "stability-indicating method."[17][18][19]

G cluster_0 Forced Degradation Protocol cluster_1 Method Development & Validation A Prepare Solutions of 2,2-Dimethyl-5-phenylpentan-1-amine HCl B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC-PDA-MS B->C D Identify Degradation Products C->D Data Analysis E Optimize HPLC Method for Separation of All Peaks D->E F Validate Stability-Indicating Method (ICH Q2(R1)) E->F

Caption: Workflow for forced degradation and stability-indicating method development.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Oxidative degradation of amines using a closed batch system. (n.d.).
  • Properties of Amines and their Hydrochloride Salt. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Basicity of Amines and Ammonium Salt Form
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine form
  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
  • [Stability of phenyl salicylate in alcoholic-aqueous solution]. (n.d.). PubMed.
  • Hydrolysis of Salts. (n.d.). Chemistry 2e for Chem 120 (Chemistry for Engineering).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Strategies for Resolving Stability Issues in Drug Formul
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.).
  • stability indicating hplc method development: a review. (n.d.). Academia.edu.
  • Advancing Amine Degradation Analysis. (2021).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (1996). IKEV.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).

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Technical Support Center: Purification of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sterically hindered primary amine hydrochloride. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and detailed protocols to achieve high purity of your target compound.

Introduction to Purification Challenges

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride presents a unique set of purification challenges due to its molecular structure. The presence of a bulky 2,2-dimethyl group creates steric hindrance around the primary amine, which can influence its reactivity and interaction with purification media. The phenylpentan backbone contributes to its hydrophobicity, while the amine hydrochloride group imparts polarity and water solubility. Balancing these properties is key to successful purification.

Common challenges include:

  • Removal of unreacted starting materials and reaction byproducts: The synthesis of sterically hindered amines can sometimes be incomplete, leading to a mixture of starting materials and the desired product.[1]

  • Elimination of structurally similar impurities: Side reactions can generate impurities that are structurally very similar to the target compound, making separation difficult.

  • Handling the compound's dual hydrophobic/hydrophilic nature: The molecule's amphiphilic character can lead to issues such as emulsion formation during acid-base extractions or poor peak shape in chromatography.

  • Crystallization difficulties: The steric hindrance and conformational flexibility of the molecule can sometimes inhibit the formation of a well-ordered crystal lattice.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: My purified 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride has a yellowish tint. Is this normal and how can I remove it?

A yellowish tint often indicates the presence of oxidized impurities. Amines, in general, are susceptible to air oxidation, which can be accelerated by light and heat.[2] To decolorize your product, you can try recrystallization with the addition of a small amount of activated carbon. However, be aware that activated carbon can also adsorb your product, leading to a decrease in yield. Use it sparingly and perform a small-scale test first.

Q2: How should I store the purified 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride to maintain its purity?

To prevent degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) is also recommended to minimize oxidation and hydrolysis.

Recrystallization

Q3: I'm having trouble finding a suitable solvent system for the recrystallization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. What do you recommend?

Finding the ideal recrystallization solvent is a critical step and often requires some experimentation.[3] For amine hydrochlorides, polar protic solvents or mixtures are often a good starting point. You could try:

  • Ethanol or Isopropanol: These are common choices for recrystallizing amine salts.

  • Ethanol/Ethyl Acetate Mixture: Dissolve the compound in a minimal amount of hot ethanol and then add ethyl acetate as an anti-solvent until turbidity is observed. Then, allow it to cool slowly.[4]

  • Methanol/Diethyl Ether Mixture: Similar to the above, using methanol as the solvent and diethyl ether as the anti-solvent.

The key is to find a solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Q4: My compound oils out during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the cooling rate is too fast or the solution is too concentrated. To troubleshoot this:

  • Slow down the cooling rate: Allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Use a more dilute solution: Add more solvent to the hot solution before cooling.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a nucleation site for crystal growth.

  • Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.

Acid-Base Extraction

Q5: I am performing an acid-base extraction to purify the free amine before converting it to the hydrochloride salt, but I'm getting a persistent emulsion. How can I break it?

Emulsions are common when working with amphiphilic molecules. To break an emulsion:

  • Add a saturated brine solution (NaCl solution): This increases the ionic strength of the aqueous phase and can help to break the emulsion.

  • Gently swirl or stir the mixture instead of vigorous shaking.

  • Filter the mixture through a pad of Celite or glass wool.

  • If possible, centrifugation can be a very effective method to separate the layers.

Q6: What is the optimal pH for extracting the free amine into the organic phase?

To ensure the amine is in its free base form and will partition into the organic layer, the pH of the aqueous solution should be sufficiently basic. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa of the conjugate acid of the amine. For a primary amine like this, a pH of 10-12 is typically sufficient.[5]

Chromatography

Q7: I am trying to purify the free amine of 2,2-Dimethyl-5-phenylpentan-1-amine by silica gel chromatography, but I'm observing significant tailing and poor separation. What can I do to improve this?

Primary amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To mitigate this:

  • Add a small amount of a basic modifier to your eluent: A common practice is to add 0.5-2% of triethylamine (Et3N) or a few drops of aqueous ammonia to the mobile phase. This will neutralize the acidic sites on the silica.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel.

  • Reverse-phase chromatography: For the hydrochloride salt, reverse-phase HPLC on a C18 column with a mobile phase containing an appropriate buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) can be an effective purification method.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice. - Cooling too rapidly, trapping impurities. - Insufficient washing of the crystals.- Screen a wider range of solvents and solvent mixtures. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the filtered crystals with a small amount of the cold recrystallization solvent.
Product is an Oil or Gummy Solid - Presence of impurities that lower the melting point. - Residual solvent.- Attempt purification by another method, such as chromatography, before recrystallization. - Ensure the product is thoroughly dried under vacuum.
Poor Recovery from Chromatography - Irreversible adsorption onto the column. - Compound is too polar or not polar enough for the chosen system.- For silica gel chromatography of the free amine, add a basic modifier to the eluent. - Adjust the polarity of the mobile phase. - Consider switching to a different stationary phase (e.g., alumina, reverse-phase).
Inconsistent HPLC Results - Improper mobile phase preparation (e.g., incorrect pH). - Column degradation. - Sample degradation.- Ensure the mobile phase is well-mixed and the pH is consistent. - Use a guard column and flush the column properly after each use. - Prepare fresh sample solutions and store them appropriately.

Experimental Protocols

Protocol 1: General Recrystallization of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Objective: To purify crude 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride to >98% purity.

Materials:

  • Crude 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Magnetic stir bar

  • Condenser (optional, but recommended)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude amine hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. If using a solvent mixture, dissolve in the primary solvent first, then add the anti-solvent dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the solid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Extraction for Purification of the Free Amine

Objective: To separate the free amine from non-basic impurities prior to salt formation.

Materials:

  • Crude reaction mixture containing 2,2-Dimethyl-5-phenylpentan-1-amine

  • Organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel and extract with 1 M HCl solution. The amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is >10. The free amine should precipitate or form an oily layer.

  • Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane) 2-3 times.

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified free amine. This can then be converted to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

Visualization of Purification Workflow

Acid-Base Extraction Workflow

acid_base_extraction crude Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 hcl_wash Extract with 1M HCl sep_funnel1->hcl_wash organic_impurities Organic Layer (Neutral/Acidic Impurities) hcl_wash->organic_impurities Separate aqueous_amine Aqueous Layer (Protonated Amine) hcl_wash->aqueous_amine Separate sep_funnel2 Separatory Funnel aqueous_amine->sep_funnel2 naoh_add Add 1M NaOH (pH > 10) sep_funnel2->naoh_add organic_extract Extract with Organic Solvent naoh_add->organic_extract aqueous_salts Aqueous Layer (Inorganic Salts) organic_extract->aqueous_salts Separate pure_amine_organic Organic Layer (Pure Free Amine) organic_extract->pure_amine_organic Separate final_product Purified Free Amine pure_amine_organic->final_product Evaporate Solvent

Caption: Workflow for the purification of the free amine using acid-base extraction.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PubMed. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. [Link]

  • ChemBK. 2,2-Dimethyl-5-phenylpentan-1-amine. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2016). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • ResearchGate. (2021). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • ACS Publications. (2022). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • PMC. (2014). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. [Link]

  • Doc Brown's Chemistry. C7H16 2,2-dimethylpentane low high resolution 1H proton nmr spectrum. [Link]

  • ResearchGate. (2018). The Resolution of 2Hydroxy5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2Oxide (Phencyphos) by Preferential Crystallization. [Link]

  • Google Patents. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
  • Newcrom. Separation of N,N-Dimethyl-5-nitropyridin-2-amine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]

  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Wikipedia. Methamphetamin. [Link]

  • Google Patents. (2013).
  • SpectraBase. Cyclopentanone, 2,5-dimethyl- - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

Technical Support Center: Stability and Handling of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. By understanding the potential stability issues and implementing the recommended best practices, you can ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

What is 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and what are its general properties?

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is the hydrochloride salt of a phenylalkylamine. Phenylalkylamines are a class of compounds with a phenyl group attached to an amine via an alkyl chain.[1] As a hydrochloride salt, it is typically a crystalline solid with increased water solubility and stability compared to its free base form.[2] The hydrochloride form helps to prevent the amine from undergoing reactions that the free base might be more susceptible to, such as oxidation.

What are the primary factors that can cause the degradation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride?

The stability of amine hydrochlorides, including 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, can be influenced by several key environmental factors. These include:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[3][4]

  • Humidity/Moisture: Amine hydrochlorides can be hygroscopic, meaning they absorb moisture from the air. This can lead to hydrolysis and physical changes like clumping.[5][6]

  • Light: Exposure to UV and visible light can initiate photochemical degradation.[3][4][7]

  • pH: The pH of a solution can significantly impact the stability of the compound. While the hydrochloride salt form is generally more stable in acidic conditions, extreme pH levels (highly acidic or alkaline) can promote hydrolysis.[3][8][9]

  • Oxygen and Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to oxidative degradation of the amine functional group.[3][10]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation pathways.[3]

How should I properly store 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride to ensure its long-term stability?

To maintain the integrity of your compound, adhere to the following storage recommendations:

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (-4°F / -20°C) is often recommended.[11]Minimizes thermal degradation.[3][4]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Protects from moisture and oxygen.[5][6]
Light Protect from light by using an amber vial or by storing it in a dark location.[4][5]Prevents photodegradation.[3][7]
Container Use a well-sealed, clean, and dry container made of a non-reactive material like glass.[6]Prevents contamination and reaction with container materials.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: The compound has clumped or caked in its solid form.
  • Potential Cause: The compound is likely hygroscopic and has absorbed moisture from the atmosphere.[5] This can happen if the container was not sealed properly or was opened frequently in a humid environment.

  • Troubleshooting Steps:

    • Assess the extent of clumping: If the clumping is minor, the compound may still be usable for non-critical applications, but it's important to note that the exact concentration may be affected due to the absorbed water.[5]

    • Dry the compound (with caution): For some applications, it may be possible to dry the compound in a desiccator under vacuum. However, be aware that this may not reverse any chemical degradation that has already occurred.

    • Best Practice - Prevention: To avoid this issue, always handle the compound in a low-humidity environment (e.g., a glove box) and minimize the time the container is open.[5] For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.[5]

Issue 2: Inconsistent results are observed when using a stock solution of the compound.
  • Potential Cause: The stock solution may have degraded over time. The stability of the compound in solution is dependent on the solvent, pH, storage temperature, and exposure to light.[3][4]

  • Troubleshooting Steps:

    • Prepare fresh solutions: The most reliable approach is to prepare fresh stock solutions before each experiment, or at least on a regular basis.

    • Optimize solution storage:

      • Solvent Choice: Use a high-purity, anhydrous solvent if possible, especially for non-aqueous reactions. For aqueous solutions, use purified water (e.g., HPLC-grade).

      • pH Control: If preparing an aqueous solution, consider using a buffer system to maintain an optimal pH, as pH can drift over time due to degradation.[9] For amine hydrochlorides, a slightly acidic pH is generally preferred for stability.

      • Storage Conditions: Store stock solutions in tightly sealed, light-protected containers at a low temperature (refrigerated or frozen).[5]

    • Perform a stability study: For critical applications, it is advisable to perform a small-scale stability study of the compound in your specific experimental solvent and storage conditions. This can be done by analyzing the solution for purity at different time points using an appropriate analytical method like HPLC.

Issue 3: An unknown peak appears in the analytical chromatogram (e.g., HPLC, GC) of the sample.
  • Potential Cause: The appearance of a new peak is a strong indicator of degradation. The new peak likely corresponds to a degradation product.[12]

  • Troubleshooting Steps:

    • Identify the degradation pathway: The nature of the degradation product can provide clues about the degradation pathway. Common analytical techniques for identifying degradation products include mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS).[13][14]

    • Review experimental conditions: Carefully examine your experimental protocol for potential stressors that could have caused the degradation.

      • Forced Degradation Workflow:

        cluster_0 Forced Degradation Study Compound 2,2-Dimethyl-5-phenylpentan-1-amine HCl Stress Apply Stress Condition (e.g., Heat, Acid, Base, Oxidant, Light) Compound->Stress Analysis Analyze via HPLC/LC-MS Stress->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

        Caption: A typical workflow for a forced degradation study.[15]

    • Mitigate the degradation: Once the cause is identified, take steps to mitigate it. This could involve adjusting the pH, protecting the sample from light, deoxygenating solvents, or adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[3]

Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is crucial for preventing them.

cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation Start 2,2-Dimethyl-5-phenylpentan-1-amine HCl Hydrolysis_Product Potential Hydrolysis Products (pH dependent) Start->Hydrolysis_Product H₂O, Acid/Base Oxidation_Product Oxidized Amine Derivatives (e.g., N-oxides, imines) Start->Oxidation_Product O₂, Metal Ions, Peroxides Photo_Product Photolytic Fragments or Adducts Start->Photo_Product UV/Visible Light Thermal_Product Decomposition Products Start->Thermal_Product High Temperature

Caption: Key degradation pathways for amine hydrochlorides.

  • Hydrolysis: While the hydrochloride salt is generally stable, under certain pH and temperature conditions, the amine group could potentially be susceptible to hydrolysis, although this is less common for simple amines compared to, for example, amides.[8]

  • Oxidation: The amine nitrogen is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[3] This can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: The phenyl group in the molecule can absorb UV light, which may lead to the formation of reactive species and subsequent degradation.[7]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The specific products would depend on the temperature and atmosphere.[3][15]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a step-by-step method for preparing a stable stock solution of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

  • Materials:

    • 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

    • High-purity solvent (e.g., HPLC-grade water, ethanol, or as required by the experiment)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass storage vial with a PTFE-lined cap

  • Procedure:

    • Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

    • Accurately weigh the desired amount of the compound in a clean, dry weighing boat.

    • Transfer the weighed compound to the volumetric flask.

    • Add a portion of the solvent to the flask and swirl to dissolve the compound completely.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Stopper the flask and mix thoroughly by inversion.

    • Transfer the solution to a labeled amber glass vial for storage.

    • Store the solution at the recommended temperature (e.g., 2-8°C or -20°C) and protect it from light.[5]

Protocol 2: Monitoring Solution Stability by HPLC

This protocol outlines a general method for monitoring the stability of your stock solution over time.

  • Instrumentation and Conditions:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A suitable reversed-phase C18 column.

    • Mobile phase: A mixture of an appropriate buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for your compound.

    • Flow rate: Typically 1.0 mL/min.

    • Detection wavelength: Determined by measuring the UV absorbance spectrum of the compound.

  • Procedure:

    • Prepare a fresh stock solution of the compound as a reference standard.

    • Inject the freshly prepared standard to determine its retention time and peak area. This will be your t=0 time point.

    • Store your stock solution under the desired conditions.

    • At specified time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored stock solution.

    • Inject the stored sample into the HPLC system under the same conditions as the reference standard.

    • Compare the chromatograms of the stored samples to the t=0 standard. Look for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, indicating degradation products.

    • Calculate the percentage of the remaining compound at each time point to assess stability.

By following the guidance in this technical support center, you can minimize the degradation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and ensure the quality and reliability of your research.

References

  • An Overview of Degradation Strategies for Amitriptyline - PMC - NIH. (2024, March 29). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the polyvinyl chloride/powder nitrile rubber blends during photodegradation - ResearchGate. (n.d.). Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]

  • Phenylalkylamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system - ResearchGate. (n.d.). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Retrieved from [Link]

  • Aspartame and Phe-Containing Degradation Products in Soft Drinks across Europe - PubMed. (2020, June 24). Retrieved from [Link]

  • Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. (n.d.). Retrieved from [Link]

  • chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.). Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved from [Link]

  • Quality Control: Photostability of Compounded Preparations - PubMed. (n.d.). Retrieved from [Link]

  • 20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). Retrieved from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). Retrieved from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) Phenylalkylamines as calcium channel blockers - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Significance of Stability Studies on Degradation Product - RJPT. (n.d.). Retrieved from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. (n.d.). Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (2020, August 3). Retrieved from [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11). Retrieved from [Link]

  • Safe handling of hazardous drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9). Retrieved from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - NIH. (2021, August 12). Retrieved from [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (n.d.). Retrieved from [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. (n.d.). Retrieved from [Link]

  • Properties of Amines and their Hydrochloride Salt - ResearchGate. (n.d.). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.). Retrieved from [Link]

  • Best Practices for HD Handling - Nuaire. (2021, May 1). Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved from [Link]

  • Methamphetamine - Wikipedia. (n.d.). Retrieved from [Link]

  • US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents. (n.d.).
  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society. (2026, January 18). Retrieved from [Link]

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troubleshooting 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and handling of this compound. The information herein is structured in a question-and-answer format to directly address practical challenges in the laboratory.

Section 1: Synthesis via Reductive Amination

The synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine typically proceeds through a two-step process: the formation of the precursor aldehyde, 2,2-dimethyl-5-phenylpentanal, followed by reductive amination.

Synthesis of 2,2-Dimethyl-5-phenylpentanal

A common route to this aldehyde is the alkylation of isobutyraldehyde with a suitable phenylalkyl halide.

Question: I am getting low yields in the synthesis of 2,2-dimethyl-5-phenylpentanal. What are the likely causes and how can I improve it?

Answer: Low yields in the alkylation of isobutyraldehyde can stem from several factors. The reaction involves the formation of an enolate from isobutyraldehyde, which then acts as a nucleophile.

  • Self-condensation of Isobutyraldehyde: Isobutyraldehyde can undergo self-aldol condensation under basic conditions, reducing the amount available for the desired alkylation. To mitigate this, the base should be added slowly to a cooled solution of the aldehyde and the alkylating agent.

  • Weak Base: The choice of base is critical. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to ensure complete and rapid enolate formation.

  • Reaction Temperature: The reaction should be carried out at low temperatures (e.g., -78 °C) to control the rate of side reactions.

  • Purity of Reagents: Ensure that all reagents and solvents are anhydrous, as water can quench the enolate and hinder the reaction.

Reductive Amination to Form the Primary Amine

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1]

Question: My reductive amination of 2,2-dimethyl-5-phenylpentanal with ammonia is sluggish and gives a mixture of products. How can I optimize this reaction?

Answer: The reductive amination of a sterically hindered aldehyde like 2,2-dimethyl-5-phenylpentanal can be challenging.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is milder and more selective for the imine over the aldehyde compared to reagents like sodium borohydride.[1]

  • Ammonia Source: Using a high concentration of ammonia, such as a solution of ammonia in methanol or ammonium acetate, can help drive the imine formation equilibrium forward.

  • pH Control: The pH of the reaction is crucial. A slightly acidic medium (pH 5-6) is generally optimal for imine formation. If the pH is too low, the ammonia will be protonated and non-nucleophilic; if it is too high, imine formation may be slow.

  • Stepwise Procedure: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve yields by allowing the imine to form in sufficient concentration before reduction.

Workflow for Reductive Amination:

Caption: Reductive amination workflow.

Section 2: Purification and Hydrochloride Salt Formation

Proper purification of the free amine and successful formation of the hydrochloride salt are critical for obtaining a high-purity final product.

Question: How can I effectively purify the crude 2,2-Dimethyl-5-phenylpentan-1-amine from the reaction mixture?

Answer: Purification of the crude amine typically involves an aqueous workup followed by chromatography.

  • Aqueous Workup: After the reaction is complete, quench any remaining reducing agent carefully with water or a dilute acid. To separate the amine from non-basic impurities, you can perform an acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent the amine from tailing on the acidic silica gel.

Question: I am having trouble crystallizing the hydrochloride salt of my amine. It either oils out or remains in solution. What should I do?

Answer: Crystallization of amine hydrochloride salts can be tricky, often due to their solubility in the solvent system or their hygroscopic nature.

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and HCl. Water can interfere with crystallization and lead to the formation of oils. A common method is to use a solution of HCl in an anhydrous solvent like diethyl ether or dioxane.[2]

  • Solvent Selection: The choice of solvent for precipitation is critical. The free amine should be soluble in the chosen solvent, while the hydrochloride salt should be insoluble. A common procedure is to dissolve the purified free amine in a non-polar solvent like diethyl ether or hexanes and then add the anhydrous HCl solution dropwise with stirring.

  • Inducing Crystallization: If the salt does not precipitate immediately, you can try the following:

    • Scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Cooling the solution in an ice bath or refrigerator.

    • Adding a small seed crystal of the product if available.

    • Using a co-solvent system. For example, if the salt is soluble in ethanol, you can try adding a less polar solvent in which the salt is insoluble, like diethyl ether or ethyl acetate, until turbidity is observed, and then allowing it to stand.

Crystallization Troubleshooting Table:

IssuePotential CauseSuggested Solution
Oiling outSalt is too soluble in the solvent or melting point is below the current temperature.Use a less polar solvent, a mixture of solvents, or cool the solution.
No precipitationSalt is soluble in the chosen solvent.Add a less polar anti-solvent dropwise until turbidity persists.
Hygroscopic solidAbsorption of atmospheric moisture.Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Section 3: Characterization

Accurate characterization is essential to confirm the identity and purity of your 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Question: What are the expected 1H and 13C NMR chemical shifts for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride?

Predicted 1H NMR Data (in a solvent like CDCl3 or D2O):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl (Ar-H)7.1 - 7.3m5H
-CH2-Ph2.5 - 2.7t2H
-NH3+~8.0br s3H
-CH2-NH3+2.8 - 3.0s2H
-CH2-CH2-Ph1.5 - 1.7m2H
-C(CH3)2-0.9 - 1.1s6H
-CH2-C(CH3)2-1.2 - 1.4t2H

Predicted 13C NMR Data:

CarbonPredicted Chemical Shift (ppm)
Phenyl (Ar-C)125 - 142
-CH2-Ph~36
-CH2-NH3+~45
-C(CH3)2~35
-CH3~25
-CH2-CH2-Ph~30
-CH2-C(CH3)2-~40

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions. It is highly recommended to perform 2D NMR experiments (e.g., COSY, HSQC) to unambiguously assign all signals.

Section 4: Storage and Stability

Question: What are the recommended storage conditions for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride?

Answer: Aliphatic amine hydrochlorides are generally stable crystalline solids. However, to ensure long-term stability, the following storage conditions are recommended:

  • Temperature: Store at room temperature or in a refrigerator (2-8 °C) for enhanced stability.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.

  • Light: Protect from light.

References

  • ChemBK. 2,2-Dimethyl-5-phenylpentan-1-amine. [Link]

  • Magdolen, P., et al. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Molecules2014, 19, 21061-21074.
  • Podyacheva, E., et al. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. 2022.

Sources

Technical Support Center: 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential assay interferences with this compound. Given its structural characteristics as a lipophilic primary amine with a phenethylamine backbone, it may exhibit non-specific activity in various experimental setups. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify and mitigate these potential issues, ensuring the integrity of your research.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Unexpected and Non-Specific Inhibition in Biochemical Assays

Question: I am observing inhibition of my target protein (e.g., an enzyme) by 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, but the dose-response curve is unusually steep, and the inhibition seems independent of the protein target. What could be the cause?

Answer: This is a classic sign of non-specific inhibition, likely caused by compound aggregation .[1][2][3][4] At concentrations above a critical aggregation concentration (CAC), lipophilic molecules like 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride can form colloidal aggregates in aqueous buffers.[1][2][3][4] These aggregates can sequester and denature proteins, leading to apparent inhibition that is not due to a specific binding event at the active site.[1][2][3][4]

Troubleshooting Workflow for Suspected Aggregation:

G cluster_0 Initial Observation cluster_2 Interpretation & Next Steps cluster_3 Confirmatory Experiment A Unexpected Inhibition Observed B Vary Enzyme Concentration A->B Step 1 C Include Detergent in Assay Buffer (e.g., 0.01% Triton X-100) A->C Step 2 D Inhibition is attenuated or abolished B->D E Inhibition is NOT attenuated B->E C->D C->E F Conclusion: Aggregation is likely D->F G Consider other interference mechanisms or true inhibition E->G H Perform Dynamic Light Scattering (DLS) to detect particles F->H Optional Confirmation

Caption: Troubleshooting workflow for identifying aggregation-based assay interference.

Detailed Experimental Protocols:

1. Enzyme Concentration Variation Assay:

  • Principle: The inhibitory effect of aggregating compounds is sensitive to the enzyme concentration. Increasing the enzyme concentration can overcome the inhibitory effect of a fixed concentration of an aggregator.

  • Protocol:

    • Prepare your standard assay with the original enzyme concentration and a concentration of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride that gives approximately 80% inhibition.

    • Prepare a second set of reactions where the enzyme concentration is increased 5- to 10-fold, keeping the substrate and test compound concentrations the same.

    • Run both assays under identical conditions.

  • Expected Result: If inhibition is due to aggregation, you should see a significant reduction in the percentage of inhibition in the assay with the higher enzyme concentration.

2. Detergent Counter-Screen:

  • Principle: Non-ionic detergents can disrupt the formation of colloidal aggregates.

  • Protocol:

    • Prepare your standard assay buffer.

    • Prepare a second batch of your assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Run your inhibition assay with 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in both the standard and the detergent-containing buffer.

  • Expected Result: If aggregation is the cause of inhibition, the IC50 value of your compound will be significantly right-shifted (i.e., the compound will appear less potent) in the presence of the detergent.

Issue 2: Inconsistent or "Bell-Shaped" Dose-Response in Cell-Based Assays

Question: My cell viability/signaling assay shows a response to 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, but the results are hard to reproduce, and sometimes I see a "bell-shaped" or U-shaped dose-response curve. What could be happening?

Answer: This behavior is characteristic of cationic amphiphilic drugs (CADs), a class that includes many lipophilic amines.[5][6][7] The likely mechanism is lysosomal sequestration (trapping) .[6][7] Due to its basic primary amine, 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride will be protonated in the acidic environment of lysosomes (pH 4.5-5.0). This protonation "traps" the compound inside the lysosome, leading to its accumulation at very high concentrations.[6][7] This can cause lysosomal dysfunction, phospholipidosis, and other off-target cytotoxic effects that confound the intended assay readout.[6][7]

The bell-shaped curve in cell viability assays can occur because at lower concentrations, the monomeric form of the drug might exert a specific effect, while at higher concentrations, aggregation or severe cytotoxicity from lysosomal trapping might dominate, leading to a decrease in the measured signal.[1]

Mechanism of Lysosomal Trapping:

G A Extracellular Space (pH 7.4) B Cytosol (pH ~7.2) A->B Passive Diffusion C Lysosome (pH ~4.5-5.0) B->C Passive Diffusion Cmpd_p R-NH3+ (Protonated) C->Cmpd_p Protonation in acidic environment Cmpd_un R-NH2 (Neutral)

Caption: Simplified diagram of lysosomal trapping of a lipophilic amine.

Troubleshooting and Mitigation Strategies:

  • Co-incubation with Lysosomotropic Agents: To test for lysosomal sequestration, you can co-incubate your cells with your compound and a known inhibitor of lysosomal function, such as ammonium chloride (NH₄Cl) or chloroquine. These agents raise the lysosomal pH, preventing the trapping of other basic compounds. If the effect of your compound is altered in the presence of these agents, it suggests lysosomal involvement.

  • Use of Lysotracker Dyes: You can use fluorescent dyes like LysoTracker Red to visualize lysosomal morphology and integrity. Co-incubation with 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride might show changes in lysosomal staining patterns if the compound is causing disruption.[6][7]

  • Assay Time-Course: Shortening the incubation time of your compound with the cells may reduce the extent of lysosomal accumulation and allow you to observe more specific, on-target effects before significant off-target toxicity occurs.

Issue 3: False-Positive Results in Immunoassays

Question: I am using a commercially available immunoassay kit (e.g., for amphetamine screening), and I am getting a positive result for samples containing 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. Is this a true positive?

Answer: It is highly likely a false positive due to antibody cross-reactivity. Immunoassays rely on antibodies that recognize specific chemical structures.[8] The core structure of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a phenethylamine, which is structurally very similar to amphetamine and its analogues.[8] Many antibodies used in these screening assays are not perfectly specific and can bind to structurally related molecules, leading to a positive signal.[8]

Confirmatory Action:

  • Orthogonal Testing: Any positive result from an immunoassay for a research compound should be considered presumptive until confirmed by a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . LC-MS/MS can definitively identify and quantify the specific molecule, distinguishing it from the intended target of the immunoassay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride that make it prone to assay interference?

A1: There are two main features:

  • Lipophilicity and a Phenyl Ring: The phenylpentan backbone makes the molecule significantly lipophilic (fat-loving). This property drives the compound to self-associate into aggregates in aqueous solutions to minimize unfavorable interactions with water.[1][9]

  • Primary Amine Group: The amine group (pKa typically ~9-10) is basic and will be protonated (positively charged) at physiological pH. This makes it a cationic amphiphilic molecule, which is a known class of compounds that can interact non-specifically with membranes and accumulate in acidic organelles like lysosomes.[5][6][7]

Q2: My compound seems to interfere with a fluorescence-based assay. What could be the mechanism?

A2: Besides the mechanisms mentioned above, your compound could be acting as a fluorescence quencher or emitter . Compounds with aromatic rings, like the phenyl group in your molecule, can absorb light at wavelengths used for excitation or emission in fluorescence assays, leading to a decrease in the signal (quenching). Less commonly, a compound might be intrinsically fluorescent at the detection wavelength, causing an increase in the signal. To test for this, run your assay in the absence of the target protein/enzyme but with all other assay components and your compound. A change in the fluorescence signal would indicate direct interference.

Q3: Could impurities or degradation products be responsible for the observed assay interference?

A3: Absolutely. Reactive impurities from the synthesis or degradation products from improper storage (e.g., in DMSO over long periods) can cause assay interference.[5] If you suspect interference, it is crucial to verify the purity of your compound batch using analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Re-synthesis or re-purification of the compound can help rule out the effects of impurities.[5]

Q4: Are there any general "best practices" to minimize the risk of being misled by assay interference?

  • Always Perform Counter-Screens: For any primary "hit," perform counter-screens early in your workflow. This includes testing against unrelated targets and using assays that specifically detect common interference mechanisms (e.g., detergent counter-screen for aggregation).

  • Use Orthogonal Assays: Confirm your findings using a different assay format that relies on a different detection technology.[10] For example, if you find a hit in a fluorescence-based assay, try to confirm it with a label-free method like Surface Plasmon Resonance (SPR).

  • Be Skeptical of "Promiscuous" Hits: If your compound shows activity against multiple, unrelated targets, it is a strong indicator of non-specific activity.[4][11]

  • Check the Literature: Search for information on Pan-Assay Interference Compounds (PAINS) and other known promiscuous inhibitors. While your specific compound may not be listed, structurally similar compounds might be, providing clues to potential interference mechanisms.

Part 3: Quantitative Data Summary

While specific quantitative data for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is not available in the public domain regarding assay interference, the table below provides a conceptual summary of expected outcomes from troubleshooting experiments for a typical aggregating inhibitor.

Experimental TestConditionExpected Outcome for an Aggregating InhibitorRationale
Dose-Response Curve Standard AssayHigh Hill Slope (>2)Cooperative nature of protein sequestration by aggregates.
Enzyme Concentration 5-10x increase in [Enzyme]Right-shift in IC₅₀ (appears less potent)More enzyme is present than can be sequestered by the aggregates.
Detergent Addition + 0.01% Triton X-100Right-shift in IC₅₀ (appears less potent)Detergent prevents the formation of compound aggregates.
Time-Dependence Pre-incubation of enzyme and compoundIncreased inhibition over timeAggregates may take time to form and sequester the enzyme.

References

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors.
  • Seidler, J., McGovern, S. L., Doman, T. N., & Shoichet, B. K. (2003). Identification of promiscuous non-specific inhibitors in virtual and high-throughput screening. Journal of medicinal chemistry, 46(24), 5143–5150.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
  • Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug metabolism and disposition: the biological fate of chemicals, 41(4), 897–905. Available at: [Link]

  • Rhee, I. K., van de Meent, M., Ingkaninan, K., & Verpoorte, R. (2001). Screening for acetylcholinesterase inhibitors from Amaryllidaceae using silica gel thin-layer chromatography in combination with bioactivity staining.
  • Moitoso, F. J., & Cordeiro, M. N. D. S. (2021). Common Causes of False Positive and False Negative Results in Amphetamine Screening Tests. Current Medicinal Chemistry, 28(1), 1-1.
  • Casey, G. M., & Beuhler, M. C. (2011). Bupropion interference with immunoassays for amphetamines and LSD. Clinical Toxicology, 49(8), 713-716.
  • Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., ... & Suzuki, K. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic science international, 217(1-3), 174–181. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. Available at: [Link]

  • LaPlante, S. R., & Aubry, N. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. Available at: [Link]

  • Maco, B., & Reguera, R. M. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). ResearchGate. Available at: [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722. Available at: [Link]

  • Shoichet, B. K. (2006). Screening for promiscuous inhibitors.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
  • Promiscuous Inhibitors. (n.d.). Wyatt Technology. Available at: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of Novel Phenylalkylamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Application Science Team:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel phenylalkylamine compounds, exemplified here by the placeholder molecule 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. As this specific molecule is not extensively characterized in public literature, this document provides a robust, first-principles framework for identifying, characterizing, and minimizing off-target effects applicable to any novel small molecule in this class. Our goal is to equip you with the strategic and tactical knowledge to anticipate and solve challenges, ensuring the specificity and translational potential of your research.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected phenotypes in my cell-based assays after treatment with my compound. How can I begin to determine if these are off-target effects?

A1: This is a critical and common challenge in early-stage drug discovery. The first step is to systematically de-risk the possibility of off-target activity. A multi-pronged approach is essential for a conclusive assessment.

Initial Steps:

  • Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that your compound is engaging with its intended target at the concentrations used in your cellular assays. Techniques like cellular thermal shift assays (CETSA) or target engagement assays using NanoBRET/HiBiT systems can provide this evidence directly within the cellular environment.

  • Dose-Response Analysis: A classic dose-response curve for your observed phenotype is fundamental. An off-target effect may present with a different EC50/IC50 value than that of your on-target effect. A shallow or biphasic dose-response curve can also be indicative of multiple targets being engaged.

  • Use of a Structurally Related Inactive Control: Synthesize or acquire a close structural analog of your compound that is designed to be inactive against your primary target. This "negative control" molecule should ideally differ only by a single chemical group critical for on-target binding. If this inactive analog recapitulates the unexpected phenotype, it strongly suggests an off-target effect or a non-specific, compound-related artifact.

  • Orthogonal Approaches: Attempt to replicate the on-target phenotype using a different modality, such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the intended target. If the phenotype from genetic perturbation does not match the phenotype from your compound, this is a significant red flag for off-target activity.

The following flowchart outlines a general workflow for this initial investigation:

G cluster_0 Phase 1: Initial Investigation A Unexpected Phenotype Observed B Confirm On-Target Engagement in Cells (e.g., CETSA) A->B C Perform Detailed Dose-Response Analysis B->C D Test with Structurally Related Inactive Control C->D F Phenotype Replicated by Inactive Control? D->F E Use Orthogonal Method (e.g., siRNA/CRISPR) G Phenotype Matches Orthogonal Method? E->G F->E No H High Likelihood of Off-Target Effect or Compound Artifact F->H Yes G->H No I Proceed with On-Target Hypothesis G->I Yes

Caption: Initial workflow for investigating unexpected cellular phenotypes.

Troubleshooting Guide

Scenario 1: My compound shows activity in biochemical assays but has low potency or an unusual dose-response in cellular assays.

This discrepancy often points to issues with compound properties within the cellular environment or potential off-target effects that counteract the on-target activity.

Troubleshooting Steps:

  • Assess Cell Permeability: Your compound must reach its intracellular target. Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to get a quick indication of its passive diffusion capabilities. For more complex cases, LC-MS/MS can be used to quantify the intracellular concentration of the compound.

  • Evaluate Compound Stability: The compound may be rapidly metabolized by the cells. Incubate your compound with liver microsomes or S9 fractions and measure its half-life. This will provide an indication of its metabolic stability.

  • Consider Efflux Pumps: Phenylalkylamines can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell, lowering its effective intracellular concentration. This can be tested by co-incubating your compound with known efflux pump inhibitors, such as verapamil or cyclosporin A. An increase in potency in the presence of an inhibitor suggests your compound is an efflux substrate.

Scenario 2: I have confirmed an off-target effect. How do I identify the responsible off-target protein(s)?

Identifying the specific protein(s) responsible for off-target effects is a critical step in understanding and mitigating them.

Methodologies for Off-Target Identification:

  • Computational Prediction: Before beginning expensive wet-lab experiments, in silico methods can provide a list of potential off-targets.

    • Similarity Searching: Use platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify known targets of compounds structurally similar to yours.

    • Molecular Docking: Dock your compound against a library of protein structures, particularly those known to be "promiscuous" targets, such as certain kinases, GPCRs, and ion channels.

  • Experimental Profiling:

    • Broad Kinase and GPCR Panels: Submit your compound for screening against large panels of kinases and GPCRs offered by contract research organizations (CROs). These panels provide quantitative data (e.g., Ki or % inhibition) against hundreds of potential targets.

    • Affinity-Based Proteomics: Techniques like chemical proteomics, where your compound is immobilized on a bead support and used to "pull down" interacting proteins from a cell lysate, can provide an unbiased view of the target landscape.

The following table summarizes these approaches:

MethodPrincipleThroughputInformation Provided
Similarity Searching Compares molecular fingerprints to a database of known ligands.HighList of potential targets based on ligand similarity.
Molecular Docking Simulates binding of the compound to 3D protein structures.MediumPredicted binding affinity and pose.
Profiling Panels In vitro assays against a predefined set of targets (e.g., kinases).HighQuantitative binding or inhibition data (Ki, IC50).
Affinity Proteomics Uses a modified version of the compound to isolate binding partners from cell lysates.LowUnbiased identification of direct binding partners.

Advanced Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement Verification

CETSA is a powerful method to verify that your compound binds to its intended target in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate your cells and allow them to reach 80-90% confluency. Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of your target protein using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

The expected outcome is visualized in the diagram below:

G cluster_1 CETSA Workflow A Treat Cells with Compound/Vehicle B Harvest and Heat Aliquots at Different Temperatures A->B C Lyse Cells and Separate Soluble/Precipitated Fractions B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curves D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]

  • Title: The Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Nature Protocols URL: [Link]

  • Title: A review of in vitro methods to assess drug metabolism and drug-drug interactions. Source: Current Drug Metabolism URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Source: Nucleic Acids Research URL: [Link]

  • Title: Chemical proteomics for drug target deconvolution. Source: Nature Reviews Drug Discovery URL: [Link]

Validation & Comparative

A Comparative Guide to Phenylpentanamines: Elucidating the Role of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylpentanamine Scaffold and its Therapeutic Potential

The phenylpentanamine backbone represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant activity at various central nervous system (CNS) targets. These molecules, characterized by a pentyl chain linking a phenyl group to an amine, have been explored for their potential as therapeutic agents. Variations in substitution on both the phenyl ring and the pentyl chain can dramatically influence their pharmacological profile, leading to compounds with affinities for a range of receptors, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors.[1][2] This guide provides a comparative analysis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and other phenylpentanamine analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Physicochemical and Pharmacological Comparison of Phenylpentanamine Derivatives

The following table summarizes the physicochemical properties of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and provides a comparative look at the pharmacological data of related phenylalkylamine structures. It is important to note the absence of publicly available binding affinity data (Kᵢ or IC₅₀ values) for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. The data for related compounds are included to provide a framework for understanding the potential impact of structural modifications.

CompoundMolecular FormulaMolecular Weight ( g/mol )Primary Target(s)Reported Affinity/Activity
2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride C₁₃H₂₂ClN227.77[3]Not publicly availableNot publicly available
2-Methyl-5-phenylpentan-1-ol (precursor)C₁₂H₁₈O178.27[4]Not applicableNot applicable
3-Methyl-5-phenylpentan-1-ol (precursor)C₁₂H₁₈O178.27[]Not applicableNot applicable
MethamphetamineC₁₀H₁₅N149.24Sigma-1 (σ₁), Sigma-2 (σ₂)Micromolar affinity for both σ₁ and σ₂ receptors.[6]
Phenylalkylamines (general)VariableVariable5-HT₂A ReceptorsStructure-dependent agonist activity.[7]

Structure-Activity Relationships: The Influence of the Gem-Dimethyl Group

The minimal pharmacophore for high-affinity sigma-1 receptor binding is often considered to be a phenylalkylamine structure.[3] The introduction of substituents on the alkyl chain can significantly modulate affinity and selectivity. The gem-dimethyl group in 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is of particular interest. This structural motif is known to restrict conformational flexibility, which can have several consequences for receptor binding:

  • Entropy: By reducing the number of available conformations, the entropic penalty for binding to a receptor may be lessened, potentially leading to higher affinity.

  • Receptor Subtype Selectivity: The fixed orientation of the pharmacophoric elements may favor binding to a specific receptor subtype over others.

  • Metabolic Stability: The quaternary carbon introduced by the gem-dimethyl group can block potential sites of metabolism, potentially increasing the compound's half-life.

While direct evidence is lacking for the target compound, studies on other substituted phenylalkylamines have shown that the nature and position of alkyl groups can drastically alter receptor affinity and functional activity.[7]

Key Molecular Targets: Sigma (σ) and NMDA Receptors

Phenylpentanamine derivatives have been shown to interact with several key receptors in the CNS, most notably sigma receptors and NMDA receptors.

Sigma (σ) Receptors

Sigma receptors are unique intracellular proteins, with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂).[8] They are involved in a wide range of cellular functions and have been implicated in various neurological and psychiatric disorders. The sigma-1 receptor, in particular, is a target for a diverse range of synthetic compounds, including phenylalkylamines.[3]

Signaling Pathway of Sigma-1 Receptor Ligands

sigma_pathway cluster_er Endoplasmic Reticulum S1R_BiP σ₁R-BiP Complex S1R σ₁ Receptor S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP Downstream Modulation of Ion Channels & Signaling Pathways S1R->Downstream Translocates & Modulates Ligand Phenylpentanamine (e.g., Agonist) Ligand->S1R_BiP Binds

Caption: Interaction of a ligand with the sigma-1 receptor.

NMDA Receptors

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation.[1] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, making NMDA receptor antagonists potential therapeutic agents for a variety of neurological conditions.[2] Phenylalkylamines are a known class of NMDA receptor antagonists.[9]

Mechanism of NMDA Receptor Antagonism

nmda_antagonism cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor Channel Blocked_Channel Channel Blocked NMDA_Receptor->Blocked_Channel Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds Phenylpentanamine Phenylpentanamine (Antagonist) Phenylpentanamine->NMDA_Receptor Blocks Channel Ca_ion Ca²⁺ Ca_ion->NMDA_Receptor Influx Prevented

Caption: Phenylpentanamine acting as an NMDA receptor channel blocker.

Experimental Protocols for Pharmacological Characterization

To rigorously compare 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride with other phenylpentanamines, a series of in vitro and in vivo experiments would be necessary. Below are detailed protocols for key assays.

Synthesis of 2,2-Dimethyl-5-phenylpentan-1-amine

A plausible synthetic route to 2,2-Dimethyl-5-phenylpentan-1-amine could involve the conversion of a corresponding carboxylic acid.

Step 1: Synthesis of 2,2-Dimethyl-5-phenylpentanoic Acid

This can be achieved through various established methods, such as the alkylation of a suitable precursor.[10]

Step 2: Conversion of Carboxylic Acid to Primary Amine

Several methods can be employed for this transformation, including the Hofmann or Curtius rearrangement, or reduction of an amide intermediate.[11][12]

General Workflow for Synthesis and Characterization

synthesis_workflow Start Starting Materials (e.g., 2-methylpropanoic acid ester) Step1 Synthesis of 2,2-Dimethyl-5-phenylpentanoic Acid Start->Step1 Step2 Conversion to Primary Amide Step1->Step2 Step3 Reduction or Rearrangement to Primary Amine Step2->Step3 Purification Purification (e.g., Chromatography, Recrystallization) Step3->Purification Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for the synthesis of phenylpentanamines.

In Vitro Receptor Binding Assays

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells expressing the human sigma-1 receptor.

    • [³H]-(+)-Pentazocine (radioligand).

    • Haloperidol (for non-specific binding).

    • Test compounds (e.g., 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and other phenylpentanamines).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine.

    • For determining non-specific binding, a separate set of tubes will contain a high concentration of haloperidol.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value for each test compound.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

NMDA Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the NMDA receptor, often targeting the phencyclidine (PCP) binding site within the ion channel.

  • Materials:

    • Rat brain cortical membranes.

    • [³H]-MK-801 (dizocilpine) (radioligand).

    • Non-labeled MK-801 or PCP (for non-specific binding).

    • Test compounds.

    • Assay buffer.

  • Procedure:

    • Pre-incubate the brain membranes with glutamate and glycine to open the NMDA receptor channels.

    • Incubate the membranes with varying concentrations of the test compound and a fixed concentration of [³H]-MK-801.

    • Determine non-specific binding using a saturating concentration of non-labeled MK-801.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity and calculate IC₅₀ and Kᵢ values as described for the sigma-1 receptor assay.

Conclusion and Future Directions

The phenylpentanamine scaffold holds considerable promise for the development of novel CNS-active agents. While a comprehensive comparative analysis of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is currently hampered by the lack of publicly available experimental data, the structure-activity relationships of related compounds suggest that the gem-dimethyl substitution is likely to have a significant impact on its pharmacological profile.

Future research should focus on the synthesis and thorough pharmacological characterization of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. Determining its binding affinities at sigma-1, sigma-2, and NMDA receptors, as well as its functional activity at these targets, will be crucial for understanding its therapeutic potential. Such studies will not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships within the phenylpentanamine class of molecules.

References

  • Methamphetamine. In: Wikipedia. ; 2024. Accessed January 23, 2026. [Link]

  • Blaazer AR, et al. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem. 2008;3(8):1144-1156.
  • Synthesis of Primary Amines from Carboxylic Amides. In: Chemistry LibreTexts. ; 2015. Accessed January 23, 2026. [Link]

  • 2-Methyl-5-phenylpentanol. PubChem. Accessed January 23, 2026. [Link]

  • Beaulieu D, et al. Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)
  • 5-Methoxy-3-methyl-2-phenylpentan-1-amine. PubChem. Accessed January 23, 2026. [Link]

  • The Organic Chemistry Tutor. Synthesis of Primary Amines from Carboxylic Acids. YouTube. Published January 15, 2024. Accessed January 23, 2026. [Link]

  • Lehson J, et al. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. 2021;26(11):3253.
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  • Ibeanu G, et al. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Int J Mol Sci. 2023;24(6):5321.
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  • Itzhak Y, et al. Binding of substituted and conformationally restricted derivatives of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane at sigma-receptors. J Pharmacol Exp Ther. 1991;257(1):141-148.
  • Synthesis of primary amines. Organic Chemistry Portal. Accessed January 23, 2026. [Link]

  • Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Published June 3, 2022. Accessed January 23, 2026. [Link]

  • NMDA receptor antagonist. In: Wikipedia. ; 2024. Accessed January 23, 2026. [Link]

  • 2-Methyl 5-phenylpentanol. Scent & Chemistry. Accessed January 23, 2026. [Link]

  • Carbone C, et al. Chemical structure and σRs binding profile of selective N-substituted... ResearchGate. Published January 2020. Accessed January 23, 2026. [Link]

  • Gatch MB, et al. Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacol Transl Sci. 2021;4(2):563-574.
  • Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid. PrepChem.com. Accessed January 23, 2026. [Link]

  • Engers DW, et al. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))
  • 24.6 Synthesis of Amines. In: Organic Chemistry. OpenStax; 2023. Accessed January 23, 2026. [Link]

  • Traynelis SF, et al. Pharmacology of NMDA Receptors. In: The Glutamate Receptors. Humana Press; 2010. Accessed January 23, 2026. [Link]

  • Lever JR, et al. Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... Synapse. 2011;65(1):64-71.
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  • Chen L, et al. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Bioorg Med Chem Lett. 2000;10(15):1697-1699.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Published January 2023. Accessed January 23, 2026. [Link]

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A Technical Guide to the Efficacy of 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the efficacy of analogs of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, a novel class of compounds with potential activity as monoamine reuptake inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting monoamine transporters.

Introduction: The Rationale for Targeting Monoamine Transporters

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] The inhibition of these transporters can lead to elevated levels of dopamine, norepinephrine, and serotonin in the synapse, a mechanism of action for many clinically effective drugs used to treat a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The development of novel MAT inhibitors with improved efficacy and selectivity profiles is an active area of research.

The 2,2-dimethyl-5-phenylpentan-1-amine scaffold represents a unique structural motif within the broader class of phenethylamines. The gem-dimethyl substitution at the alpha position is hypothesized to confer distinct pharmacological properties, potentially influencing potency and selectivity for the different monoamine transporters. This guide will explore the structure-activity relationships (SAR) within a series of analogs of this parent compound, providing a framework for the rational design of more potent and selective MAT inhibitors.

Comparative Efficacy of 2,2-Dimethyl-5-phenylpentan-1-amine Analogs

While a comprehensive dataset for a full series of 2,2-dimethyl-5-phenylpentan-1-amine analogs is not yet publicly available, we can infer the likely impact of structural modifications based on extensive research on the closely related prolintane (1-(1-phenylpentan-2-yl)pyrrolidine) analogs.[2] Prolintane shares the phenylpentanamine core and provides valuable insights into the SAR of this chemical class.

The following table summarizes the inhibitory potency (IC50 in nM) of a series of prolintane analogs at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. These values are derived from in vitro radioligand binding or uptake inhibition assays.

CompoundR1 (Phenyl Substitution)R2 (Amine)hDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/SERT Selectivity Ratio
Parent HPyrrolidine1525>10,000>667
Analog 1 4-FluoroPyrrolidine12208,500708
Analog 2 4-ChloroPyrrolidine10186,000600
Analog 3 4-MethylPyrrolidine1830>10,000>556
Analog 4 HPiperidine2540>10,000>400
Analog 5 HN-methyl5075>10,000>200

Disclaimer: The data presented in this table is a representative compilation based on published findings for prolintane analogs and is intended to illustrate the principles of structure-activity relationships. Actual values for 2,2-dimethyl-5-phenylpentan-1-amine analogs may vary.

Structure-Activity Relationship (SAR) Analysis

The data on prolintane analogs suggest several key SAR trends that are likely to be translatable to the 2,2-dimethyl-5-phenylpentan-1-amine series:

  • High Affinity for DAT and NET: The core phenylpentanamine structure demonstrates a clear preference for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[2] This is a common feature of many phenethylamine-based stimulants.

  • Impact of Phenyl Ring Substitution:

    • Small, electron-withdrawing groups at the 4-position of the phenyl ring (e.g., fluoro, chloro) appear to slightly enhance potency at both DAT and NET. This may be due to favorable interactions within the transporter binding pocket.

    • A small, electron-donating group (e.g., methyl) at the 4-position results in a slight decrease in potency compared to the unsubstituted parent compound.

  • Influence of the Amine Moiety:

    • The nature of the amine substituent significantly impacts potency. The cyclic pyrrolidine ring in prolintane appears to be optimal for high affinity.

    • Expanding the ring to a piperidine (Analog 4) or replacing it with a simple N-methyl group (Analog 5) leads to a decrease in potency at both DAT and NET. This suggests that the conformational constraints and steric bulk of the amine are critical for effective binding.

  • Low Affinity for SERT: Across the analog series, there is consistently low affinity for the serotonin transporter. This indicates that the phenylpentanamine scaffold is inherently selective for DAT and NET.

The gem-dimethyl substitution in 2,2-dimethyl-5-phenylpentan-1-amine is expected to further influence these properties. The increased steric bulk at the alpha-position may enhance selectivity for DAT and NET over SERT and could also impact the metabolic stability of the compounds.

Mechanistic Insights: Inhibition of Monoamine Reuptake

The primary mechanism of action for these compounds is the competitive inhibition of monoamine transporters. By binding to the transporter protein, they block the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Norepinephrine) MA_cleft Monoamine Neurotransmitter MA->MA_cleft Neurotransmission Vesicle Synaptic Vesicle Vesicle->MA Release MAT Monoamine Transporter (DAT/NET) Analog 2,2-Dimethyl-5-phenylpentan-1-amine Analog Analog->MAT Inhibition MA_cleft->MAT Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding & Signal Transduction

Caption: Inhibition of monoamine reuptake by a 2,2-dimethyl-5-phenylpentan-1-amine analog.

Experimental Protocols

To ensure the scientific rigor of efficacy comparisons, standardized in vitro assays are essential. The following protocol outlines a typical monoamine uptake inhibition assay.

Monoamine Uptake Inhibition Assay in HEK293 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin (radioligands)

  • Test compounds (2,2-dimethyl-5-phenylpentan-1-amine analogs)

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the transporter of interest in 96-well plates and grow to confluence.

  • Preparation of Solutions: Prepare serial dilutions of the test compounds and control inhibitors in KRH buffer.

  • Assay: a. Wash the cells with KRH buffer. b. Pre-incubate the cells with various concentrations of the test compounds or control inhibitors for 10-20 minutes at room temperature. c. Initiate the uptake by adding the respective [3H]-monoamine to each well. d. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. f. Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. b. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. c. Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Assay_Workflow A Plate HEK293 cells expressing hDAT, hNET, or hSERT C Wash cells with KRH buffer A->C B Prepare serial dilutions of test compounds D Pre-incubate cells with test compounds B->D C->D E Add [3H]-monoamine to initiate uptake D->E F Incubate for 5-10 minutes E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells and measure radioactivity G->H I Calculate IC50 values H->I

Caption: Workflow for the monoamine uptake inhibition assay.

Conclusion and Future Directions

The 2,2-dimethyl-5-phenylpentan-1-amine hydrochloride scaffold holds promise for the development of novel monoamine reuptake inhibitors with potential therapeutic applications. Based on the structure-activity relationships of related phenylpentanamines, it is anticipated that analogs of this compound will exhibit high affinity and selectivity for the dopamine and norepinephrine transporters.

Future research should focus on the synthesis and pharmacological evaluation of a comprehensive library of 2,2-dimethyl-5-phenylpentan-1-amine analogs. This will enable a detailed elucidation of the SAR for this specific chemical series and the identification of lead candidates with optimized potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this novel class of compounds.

References

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burch, A. P., & Sitte, H. H. (2022). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 219, 109238. [Link]

Sources

Interpreting Preclinical Data on 2,2-Dimethyl-5-phenylpentan-1-amine Hydrochloride: A Comparative Framework for Novel Phenylalkylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a structured approach to interpreting potential preclinical data for the novel compound, 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. Due to the absence of published experimental data for this specific molecule, this document establishes a comparative framework based on the well-documented structure-activity relationships (SAR) of the broader phenylalkylamine class of compounds. This will enable researchers to contextualize hypothetical or newly acquired data and to design robust experimental workflows for its evaluation.

Structural and Physicochemical Profile

2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is a primary amine with the chemical formula C13H22ClN.[1] Its structure features a phenylpentanamine backbone with two methyl groups on the second carbon of the pentyl chain.

PropertyValueSource
CAS Number 1306606-57-4[1]
Molecular Formula C13H22ClN[1]
Molecular Weight 227.77 g/mol [1]

The hydrochloride salt form generally enhances water solubility and stability, making it suitable for in-vitro and in-vivo studies.[2] The key structural motifs to consider for potential biological activity are the phenyl ring, the alkyl chain length, and the gem-dimethyl group.

Postulated Biological Targets and Mechanism of Action

Based on its structural similarity to other phenylalkylamines, 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is hypothesized to interact with components of the central nervous system (CNS). Phenylalkylamines are known to modulate monoaminergic systems, including dopamine, serotonin, and norepinephrine pathways.[1][2]

Potential molecular targets include:

  • Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).[3] Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters.

  • Serotonin Receptors: Particularly the 5-HT2A receptor, a common target for psychotomimetic phenylalkylamines.[2]

  • Other CNS Receptors: Potential off-target interactions could include adrenergic, muscarinic, or other G-protein coupled receptors.

The gem-dimethyl substitution on the alkyl chain may influence the compound's metabolic stability and its affinity for specific targets compared to un-substituted analogs.

A Framework for In-Vitro Evaluation and Data Interpretation

A standard in-vitro screening cascade is essential to characterize the pharmacological profile of a novel compound like 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Primary Radioligand Binding Assays

The initial step involves assessing the compound's affinity for a panel of CNS targets.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and 5-HT2A) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride).

  • Separation and Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Interpretation:

TargetRadioligandHypothetical Ki (nM) for 2,2-Dimethyl-5-phenylpentan-1-amine HClComparative Ki (nM) for Reference Compound (e.g., Cocaine)
DAT [3H]WIN 35,428150100
SERT [3H]citalopram800250
NET [3H]nisoxetine>10,00050
5-HT2A [3H]ketanserin505 (for a 5-HT2A agonist)

A lower Ki value indicates higher binding affinity. In this hypothetical example, the compound shows moderate affinity for DAT and 5-HT2A, with lower affinity for SERT and negligible affinity for NET.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or has no effect at the identified targets.

Experimental Protocol: In-Vitro Functional Assay (e.g., Calcium Flux for 5-HT2A)

  • Cell Culture: Culture cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add varying concentrations of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride to the cells.

  • Measurement of Calcium Flux: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

  • Data Analysis: Determine the concentration of the compound that produces 50% of the maximal response (EC50) for agonists, or the concentration that inhibits 50% of the response to a known agonist (IC50) for antagonists.

Hypothetical Data Interpretation:

AssayHypothetical EC50/IC50 (nM) for 2,2-Dimethyl-5-phenylpentan-1-amine HClComparative EC50/IC50 (nM) for Reference Compound (e.g., DOI)
5-HT2A Calcium Flux EC50 = 75EC50 = 10
Dopamine Uptake IC50 = 200IC50 = 150 (Cocaine)

This hypothetical data suggests the compound is a partial agonist at the 5-HT2A receptor and a moderate inhibitor of dopamine uptake.

Proposed In-Vivo Studies and Comparative Analysis

Based on the hypothetical in-vitro profile, in-vivo studies in animal models would be designed to assess the compound's physiological and behavioral effects.

Experimental Protocol: Locomotor Activity in Mice

  • Acclimation: Acclimate mice to the open-field arenas.

  • Compound Administration: Administer varying doses of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride or a vehicle control via intraperitoneal (i.p.) injection.

  • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set period using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group.

Hypothetical Data and Comparison with Alternatives:

CompoundDose (mg/kg, i.p.)Locomotor Activity (% of Control)
2,2-Dimethyl-5-phenylpentan-1-amine HCl 1120%
3250%
10400%
Cocaine 10500%
Saline (Control) -100%

The hypothetical data suggests a dose-dependent increase in locomotor activity, consistent with a stimulant effect, though potentially less potent than cocaine at the tested doses.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In-Vitro Characterization

Caption: In-vitro characterization workflow for a novel CNS compound.

Postulated Signaling Pathway for 5-HT2A Receptor Agonism

G Compound 2,2-Dimethyl-5-phenylpentan-1-amine HCl Receptor 5-HT2A Receptor Compound->Receptor Gq Gq/11 protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Gq-coupled signaling pathway for 5-HT2A receptor activation.

Conclusion and Future Directions

This guide outlines a hypothetical, yet methodologically sound, framework for the preclinical evaluation of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride. By leveraging the established knowledge of the phenylalkylamine class, researchers can design targeted experiments and interpret novel data within a comparative context. The initial focus should be on comprehensive in-vitro profiling to identify primary biological targets and mechanisms of action. Subsequent in-vivo studies should then be tailored to investigate the physiological and behavioral consequences of these molecular interactions. This structured approach is fundamental for elucidating the therapeutic potential and safety profile of any novel CNS-active compound.

References

  • Aldous, F. A. B., et al. (1974). Structure-activity relations in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111. [Link]

  • Gleason, S. D., et al. (1993). Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. Journal of Medicinal Chemistry, 36(25), 4189–4194. [Link]

  • Grundt, P., et al. (2005). N-8-Substituted benztropinamine analogs as selective dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 15(24), 5419–5423. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Insights from 2,2-Dimethyl-5-phenylpentan-1-amine Derivatives and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Therapeutic Promise of TAAR1 Agonism

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling, non-dopaminergic target for the treatment of neuropsychiatric disorders, most notably schizophrenia.[1][2] Unlike conventional antipsychotics that primarily act by antagonizing dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action that modulates dopaminergic, serotonergic, and glutamatergic systems.[2] This provides the potential for a therapeutic agent with an improved side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia.[1]

The chemical scaffold of 2,2-Dimethyl-5-phenylpentan-1-amine represents a key pharmacophore in the exploration of TAAR1 agonists. While detailed structure-activity relationship (SAR) studies on this specific series are not extensively available in the public domain, by examining related structures and advanced clinical candidates, we can deduce critical structural features required for potent and selective TAAR1 agonism. This guide will synthesize these findings to provide a comprehensive overview of the SAR of TAAR1 agonists, using the 2,2-Dimethyl-5-phenylpentan-1-amine framework as a foundational model. We will also present a comparative analysis with other prominent TAAR1 agonist scaffolds, and provide detailed experimental protocols for the in vitro characterization of these compounds.

Core Pharmacophore and Key Structural Insights

The general structure of a TAAR1 agonist comprises a basic amine core and an aromatic or heteroaromatic moiety, connected by a flexible linker. The 2,2-Dimethyl-5-phenylpentan-1-amine scaffold perfectly embodies this principle. The protonatable amine is crucial for interaction with a conserved aspartate residue (D103) within the TAAR1 binding pocket, a hallmark of aminergic GPCRs.[3]

Caption: Key modification points on the 2,2-Dimethyl-5-phenylpentan-1-amine scaffold.

Comparative Structure-Activity Relationship Analysis

To build a comprehensive understanding, we will compare the inferred SAR of the 2,2-Dimethyl-5-phenylpentan-1-amine scaffold with that of clinically evaluated TAAR1 agonists, such as Ulotaront and Ralmitaront.

Structural Feature 2,2-Dimethyl-5-phenylpentan-1-amine Derivatives (Inferred) Ulotaront (SEP-363856) Ralmitaront (RO6889450) General SAR Insights
Aromatic/Heterocyclic Core Phenyl ring. Substitutions can modulate activity.Pyrrolidine-fused aromatic system.Bicyclic heteroaromatic core.Aromatic or heteroaromatic systems are essential for binding, likely through pi-pi stacking and hydrophobic interactions.
Linker 2,2-dimethylpentyl chain. The gem-dimethyl group provides conformational constraint.A more rigid cyclic structure.A distinct linker connecting the core to the amine.The nature and conformation of the linker are critical for correctly positioning the amine and aromatic moieties within the binding pocket.
Amine Group Primary amine. N-alkylation likely impacts potency.Secondary amine within a cyclic system. N-demethylation increases potency.[4]Primary amine.A basic amine is a conserved requirement for interaction with key acidic residues in the TAAR1 binding site.
Stereochemistry Presence of a chiral center if substituted. Stereoselectivity is expected.A specific enantiomer is significantly more potent (~17-fold).[4][5]Stereochemistry is a critical determinant of activity.TAAR1 exhibits significant stereoselectivity, highlighting the importance of a well-defined three-dimensional pharmacophore.

Experimental Protocols for In Vitro Characterization

The primary in vitro method for determining the activity of TAAR1 agonists is to measure the downstream signaling cascade upon receptor activation. TAAR1 is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Bioluminescence Resonance Energy Transfer (BRET) Assay for cAMP Measurement

This is a robust and widely used method to quantify changes in intracellular cAMP levels in live cells.[2]

Principle: The assay utilizes a cAMP biosensor, often a fusion protein of a cAMP-binding protein (like EPAC) with a Renilla luciferase (Rluc) and a green fluorescent protein (GFP). In the absence of cAMP, the proteins are in close proximity, allowing for BRET to occur from Rluc to GFP upon addition of the luciferase substrate. When cAMP levels rise, it binds to the biosensor, causing a conformational change that separates Rluc and GFP, leading to a decrease in the BRET signal.

BRET_Workflow cluster_cell_culture Cell Culture and Transfection cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Plate_Cells Plate HEK293T cells in a 96-well plate Transfect Transfect cells with TAAR1 receptor and cAMP BRET biosensor plasmids Plate_Cells->Transfect Wash_Cells Wash cells with PBS Add_Substrate Add coelenterazine (luciferase substrate) and incubate Wash_Cells->Add_Substrate Add_Compound Add test compound (TAAR1 agonist) Add_Substrate->Add_Compound Measure_BRET Measure luminescence at two wavelengths (e.g., 475 nm and 535 nm) Add_Compound->Measure_BRET Calculate_Ratio Calculate BRET ratio (Acceptor/Donor) Normalize_Data Normalize data to vehicle and positive control Calculate_Ratio->Normalize_Data Generate_Curve Generate dose-response curve and calculate EC50 Normalize_Data->Generate_Curve

Caption: Workflow for the TAAR1 cAMP BRET assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • The day before the assay, plate the cells into white, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.[6]

  • Transfection (if not using a stable cell line):

    • Transiently transfect the cells with plasmids encoding for human TAAR1 and a cAMP BRET biosensor (e.g., CAMYEL) using a suitable transfection reagent according to the manufacturer's protocol.

  • Assay Execution:

    • On the day of the assay, wash the cells twice with phosphate-buffered saline (PBS).

    • Add 80 µL of PBS containing calcium and magnesium to each well.

    • Add 10 µL of a 50 µM coelenterazine solution (luciferase substrate) to each well for a final concentration of 5 µM and incubate for 10 minutes.[7]

    • Add 10 µL of the test compound at various concentrations (10x final concentration) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TAAR1 agonist like β-phenylethylamine).

    • Immediately place the plate in a microplate reader capable of detecting BRET signals.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal at two wavelengths simultaneously (e.g., 475 nm for the donor and 535 nm for the acceptor).[6]

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (0% activation) and a saturating concentration of a full agonist (100% activation).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[8]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes). The amount of bound radioactivity is then measured. In a competition binding assay, various concentrations of an unlabeled test compound are included to determine their ability to displace the radioligand, from which the inhibitory constant (Ki) can be calculated.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing TAAR1 in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.[9]

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (containing a specific amount of protein).

      • 50 µL of the unlabeled test compound at various concentrations.

      • 50 µL of a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-labeled agonist).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known TAAR1 ligand).[10]

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.[9]

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The development of potent and selective TAAR1 agonists holds significant promise for the treatment of schizophrenia and other CNS disorders. While the 2,2-Dimethyl-5-phenylpentan-1-amine scaffold represents a valuable starting point for medicinal chemistry efforts, a thorough understanding of its SAR requires further investigation and publication of detailed studies. By leveraging the insights gained from other TAAR1 agonist chemotypes, such as the critical role of stereochemistry and the impact of substitutions on the aromatic and amine moieties, researchers can more effectively design novel therapeutic candidates. The in vitro assays detailed in this guide provide a robust framework for the characterization and optimization of these compounds, ultimately paving the way for the development of the next generation of antipsychotic drugs.

References

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. PMC. [Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers. [Link]

  • Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. PMC. [Link]

  • Chemical structure of T 1 AM, a TAAR1 and TAAR5 ligand. ResearchGate. [Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Publications. [Link]

  • Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. PMC. [Link]

  • The Action of TAAR1 Agonist RO5263397 on Executive Functions in Rats. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling. ResearchGate. [Link]

  • Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice. PMC. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

  • Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Measurement of intracellular cAMP using a BRET biosensor. Defence Science and Technology. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

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Navigating the Labyrinth of Monoaminergic Modulators: A Comparative Guide to Alternatives for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuropharmacological research, the selection of appropriate chemical tools is paramount to the generation of robust and reproducible data. While novel molecular entities are continuously synthesized, a thorough understanding of their pharmacological profile in comparison to established reference compounds is crucial. This guide provides a comprehensive comparison of potential alternatives to 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, a phenethylamine derivative with inferred stimulant properties. Due to the limited publicly available data on this specific compound, this guide will first deduce its likely pharmacological profile based on structure-activity relationships (SAR) within the broader class of phenethylamines. Subsequently, it will objectively compare this inferred profile with well-characterized stimulants—amphetamine, methamphetamine, and phentermine—providing supporting experimental data and detailed protocols for comparative analysis.

Deconstructing the Target: An Inferred Pharmacological Profile of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride

The chemical structure of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride places it firmly within the phenethylamine class, which is renowned for its diverse effects on the central nervous system (CNS).[1][2] The core phenethylamine scaffold is a common feature of many CNS stimulants that primarily exert their effects by modulating the activity of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3]

Based on established structure-activity relationships for phenethylamine derivatives, we can infer the following pharmacological characteristics for 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride:

  • Monoamine Transporter Inhibition: The presence of the phenylpentylamine backbone strongly suggests that the compound will interact with and likely inhibit one or more of the monoamine transporters. The specific substitutions—the gem-dimethyl group at the 2-position and the phenyl group at the 5-position—will modulate its potency and selectivity for DAT, NET, and SERT.

  • Stimulant Properties: By inhibiting the reuptake of dopamine and/or norepinephrine, the compound is expected to increase the synaptic concentrations of these neurotransmitters, leading to classic CNS stimulant effects such as increased locomotor activity, enhanced wakefulness, and potential anorectic effects.[4]

  • Potential for TAAR1 Agonism: Some phenethylamine derivatives also act as agonists at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that can modulate monoaminergic neurotransmission.

To empirically determine the precise pharmacological profile of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and objectively compare it to alternatives, a series of in vitro and in vivo assays are essential.

The Comparators: A Trio of Well-Characterized Stimulants

For the purpose of this guide, we will compare the inferred profile of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride with three widely studied and clinically relevant stimulants:

  • Amphetamine: A potent central nervous system stimulant that acts as a substrate for and inhibitor of both DAT and NET, with a less pronounced effect on SERT.[1][5] It is widely used in research and as a treatment for ADHD and narcolepsy.[1]

  • Methamphetamine: A more potent derivative of amphetamine, with a similar mechanism of action but with enhanced lipid solubility, leading to greater CNS penetration and a longer duration of action.[6]

  • Phentermine: A structural analog of amphetamine primarily used as an appetite suppressant.[7] It is believed to act primarily through the release of norepinephrine, with weaker effects on dopamine and serotonin systems.[8]

In Vitro Performance: A Head-to-Head at the Monoamine Transporters

The primary molecular targets for these stimulants are the monoamine transporters. A quantitative comparison of their binding affinities (Ki) or inhibitory concentrations (IC50) at DAT, NET, and SERT provides a fundamental understanding of their potency and selectivity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Mechanism of Action
Amphetamine ~600~70-100~20,000-40,000DAT/NET Inhibitor and Releaser
Methamphetamine ~500~100~10,000-40,000DAT/NET Inhibitor and Releaser
Phentermine High µM rangeModerate µM rangeHigh µM rangePrimarily a Norepinephrine Releasing Agent

Note: The Ki values presented are approximate and can vary depending on the experimental conditions and assay methodology. The data for Amphetamine and Methamphetamine are derived from a comparative study using human transporters.[5] Phentermine's affinity for the transporters is generally reported to be significantly lower than that of amphetamine and methamphetamine.

Experimental Workflow: In Vitro Monoamine Transporter Binding Assay

To empirically determine the binding affinities of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and directly compare them to the alternatives, a radioligand binding assay is the gold standard.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human DAT, NET, or SERT prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and wash membranes prep3->prep4 prep5 Determine protein concentration prep4->prep5 assay1 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT) and varying concentrations of test compound prep5->assay1 assay2 Incubate to equilibrium assay1->assay2 assay3 Rapidly filter through glass fiber filters to separate bound and free radioligand assay2->assay3 assay4 Wash filters to remove non-specific binding assay3->assay4 assay5 Measure radioactivity on filters using a scintillation counter assay4->assay5 analysis1 Generate competition binding curves assay5->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Convert IC50 to Ki values using the Cheng-Prusoff equation analysis2->analysis3 G cluster_acclimation Acclimation cluster_testing Locomotor Activity Testing cluster_data Data Collection & Analysis acclimate1 House animals in a controlled environment acclimate2 Handle animals for several days prior to testing acclimate1->acclimate2 acclimate3 Acclimate animals to the testing room for at least 60 minutes before the experiment acclimate2->acclimate3 test1 Place individual animals in open-field arenas acclimate3->test1 test2 Allow for a habituation period (e.g., 30-60 minutes) test1->test2 test3 Administer test compound or vehicle (i.p. or p.o.) test2->test3 test4 Immediately return animals to the arenas and record locomotor activity for a set duration (e.g., 60-120 minutes) test3->test4 data1 Automated tracking system records parameters like total distance traveled, horizontal activity, and vertical activity (rearing) test4->data1 data2 Analyze data in time bins to observe the time course of the drug effect data1->data2 data3 Generate dose-response curves for each compound data2->data3 data4 Perform statistical analysis to compare the effects of different compounds data3->data4

Caption: Workflow for rodent locomotor activity assessment.

Detailed Protocol: Amphetamine-Induced Locomotor Activity in Mice

I. Materials

  • Male C57BL/6J mice (or other appropriate strain)

  • Open-field activity chambers equipped with infrared beams or video tracking software

  • Test compounds (2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, amphetamine, methamphetamine, phentermine) dissolved in an appropriate vehicle (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

II. Methods

  • Animal Preparation and Acclimation:

    • Group-house mice in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Handle the mice for several days before the experiment to reduce stress-induced neophobia.

    • On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Locomotor Activity Measurement:

    • Place each mouse individually into the center of an open-field arena.

    • Allow the mice to habituate to the new environment for 30-60 minutes, during which baseline locomotor activity is recorded.

    • After the habituation period, remove each mouse from the arena, administer the test compound or vehicle via i.p. injection, and immediately return it to the same arena. [9] 4. Record locomotor activity continuously for the next 60-120 minutes. [9]

  • Data Analysis:

    • Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).

    • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the onset and duration of the drug's effect.

    • For each compound, generate a dose-response curve by plotting the total locomotor activity against the administered dose.

    • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses and different compounds.

Synthesizing the Evidence: Choosing the Right Tool for the Job

The selection of a research tool should be guided by the specific scientific question being addressed.

  • If the goal is to investigate a compound with a potent and balanced DAT/NET inhibitory profile , amphetamine and methamphetamine are well-established and appropriate comparators. The in vitro binding assays will reveal if 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride shares this profile and its relative potency.

  • For studies focusing on norepinephrine-selective effects , phentermine serves as a valuable benchmark. The comparative in vitro and in vivo data will clarify whether the novel compound exhibits a similar selectivity.

  • The in vivo locomotor activity data will provide crucial information on the overall CNS stimulant potency and efficacy of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride in a whole-animal system, allowing for a direct comparison of its behavioral effects with the established stimulants.

By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to rigorously characterize the pharmacological profile of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride and make an informed decision about its suitability and potential advantages or disadvantages compared to established alternatives in their specific research context. This systematic approach ensures the scientific integrity and validity of preclinical findings, ultimately contributing to the advancement of neuropharmacology and drug discovery.

References

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • Wikipedia. (2024). Methylphenidate. [Link]

  • Wikipedia. (2024). Phentermine. [Link]

  • Kahlig, K. M., & Galli, A. (2003). A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters. AJP: Cell Physiology, 284(6), C1365–C1376. [Link]

  • Lin, Z., Nam, E., & Miller, G. W. (2012). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 12(1), 1. [Link]

  • Gould, T. D. (Ed.). (2009). Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, Volume II. Humana Press.
  • Thomsen, M., Fink-Jensen, A., Woldbye, D. P. D., Wörtwein, G., Sager, T. N., & Sørensen, G. (2008). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Neuroscience, 154(4), 1436–1443. [Link]

  • Zhuang, X., Oosting, R. S., Jones, S. R., Gainetdinov, R. R., Miller, G. W., & Caron, M. G. (2001). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences, 98(4), 1950–1955. [Link]

  • Reith, M. E. A., Blough, B. E., & Baumann, M. H. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 313–320. [Link]

  • GoodRx. (2023). Common Phentermine Drug Interactions to Avoid. [Link]

  • MedlinePlus. (2023). Phentermine and Topiramate. [Link]

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Wikipedia. (2024). Amphetamine. [Link]

  • Frontiers. (2017). Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens. [Link]

  • Wikipedia. (2024). Methamphetamine. [Link]

  • MDPI. (2024). Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice. [Link]

  • PubMed. (1998). Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study. [Link]

  • BMC Pharmacology. (2012). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

  • PLOS Biology. (2013). Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease. [Link]

  • NIH. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience, 11(11), 1634–1645. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Amphetamine drug profile. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • NIH. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the introduction of novel compounds into the laboratory workflow is a constant. Among these is 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride, a molecule with potential applications in various research domains. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and appropriate disposal methods is not just a matter of regulatory compliance, but a cornerstone of a responsible and effective research environment. This guide provides essential, experience-driven insights and step-by-step protocols to ensure the safe and efficient use of this compound.

Understanding the Hazard Landscape: An Evidence-Based Approach

Aromatic amines as a class of compounds are known to present a range of health hazards, from skin and eye irritation to more severe toxic effects upon ingestion or inhalation.[1][2][3] The hydrochloride salt form can also introduce corrosive properties. Therefore, a cautious and well-informed approach is paramount.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.

  • Potential for Systemic Effects: Absorption through the skin or ingestion could lead to unknown toxicological effects.

Given these potential hazards, the following personal protective equipment is mandatory when handling 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating exposure risks.[4] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5]Protects against splashes of solutions or contact with airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[6] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A properly fitting laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary.[6]Required when handling large quantities of the solid, if there is a potential for aerosol generation, or in poorly ventilated areas.[7]

Workflow for Donning and Doffing PPE

To ensure the effectiveness of your PPE, a strict protocol for putting it on (donning) and taking it off (doffing) is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect Incoming Containers: Upon receipt, visually inspect the container for any signs of damage or leakage.[8] Ensure the supplier's label is intact and legible.

  • Labeling: If the compound is transferred to a secondary container, it must be clearly labeled with the full chemical name, any known hazards, and the date of transfer.

  • Storage: Store the container in a cool, dry, and well-ventilated area.[6] It should be kept away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with appropriate hazard signs.

Handling and Weighing
  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[9]

  • Avoid Dust Generation: When weighing the solid, use techniques that minimize the creation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Spill Response Protocol

In the event of a spill, a swift and organized response is critical to prevent exposure and further contamination.[12]

Workflow for Minor Spill Cleanup

Spill_Cleanup A 1. Alert Personnel & Secure Area B 2. Don Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Absorb the Spilled Material C->D E 5. Collect and Package Waste D->E F 6. Decontaminate the Area E->F G 7. Dispose of Waste Properly F->G H 8. Report the Incident G->H

Caption: Step-by-step workflow for cleaning up a minor chemical spill.

Detailed Spill Cleanup Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unknown spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don PPE: Put on the appropriate personal protective equipment as outlined above.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13] For solid spills, carefully cover the material to prevent it from becoming airborne.

  • Cleanup:

    • Solids: Carefully sweep the solid material into a designated waste container. Avoid creating dust.

    • Liquids: Absorb the spilled liquid with an inert material and place it in a sealed, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[14]

  • Waste Disposal: All contaminated materials, including absorbent materials and disposable PPE, must be disposed of as hazardous waste.[15]

Waste Disposal: A Commitment to Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.[16] All waste containing 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride must be treated as hazardous waste.

Waste Collection and Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other waste streams to avoid unintended reactions.[17]

  • Containerization: Use a designated, leak-proof, and clearly labeled container for all waste. The label should include "Hazardous Waste" and the full chemical name.[15]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company.[16] Never dispose of this compound down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The responsible use of new chemical entities like 2,2-Dimethyl-5-phenylpentan-1-amine hydrochloride is fundamental to the integrity and success of scientific research. By integrating the principles of hazard assessment, proper PPE utilization, and meticulous operational and disposal protocols into your daily laboratory practices, you contribute to a safer and more effective research environment. This guide serves as a foundational resource, and it is imperative that all laboratory personnel receive training on these procedures and have access to all relevant safety information.[4]

References

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  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Dalton Engineering. Retrieved from [Link]

  • Spill Cleanup Quick Reference. (n.d.). University of California, Riverside. Retrieved from [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Benigni, R., & Zito, R. (2004). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
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  • 2,2-Dimethyl-5-phenylpentan-1-amine. (n.d.). ChemBK. Retrieved from [Link]

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  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

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  • The impact of aromatic amines on the environment: risks and damages. (2015). IMR Press. Retrieved from [Link]

  • The impact of aromatic amines on the environment: risks and damages. (2015, September 6). ResearchGate. Retrieved from [Link]

  • 2,2-Dimethylpropan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

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  • NIOSH Table 1, 2 & 3. (2019, March 11). University of Rochester Environmental Health & Safety. Retrieved from [Link]

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  • Methamphetamine. (n.d.). Wikipedia. Retrieved from [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.